Arotinolol, (R)-
Description
BenchChem offers high-quality Arotinolol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arotinolol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92075-58-6 |
|---|---|
Molecular Formula |
C15H21N3O2S3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[2-[(2R)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m1/s1 |
InChI Key |
BHIAIPWSVYSKJS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Arotinolol: An In-depth Technical Guide on its Mechanism of Action at Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Arotinolol is one of the enantiomers of the antihypertensive agent Arotinolol, a non-selective α/β-adrenergic receptor blocker. While the racemic mixture and the (S)-enantiomer have been more extensively studied for their potent β-adrenergic receptor antagonism, the (R)-enantiomer exhibits a distinct pharmacological profile, contributing significantly to the overall therapeutic effects through its interaction with α1-adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of (R)-Arotinolol on adrenergic receptors, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
Arotinolol is a third-generation β-blocker characterized by its dual antagonism of both α- and β-adrenergic receptors.[1][2] This dual action contributes to its efficacy in treating hypertension by reducing heart rate and contractility (β-blockade) and promoting vasodilation (α-blockade).[2] Arotinolol exists as a racemic mixture of two enantiomers, (R)- and (S)-Arotinolol. The stereochemistry of arotinolol is crucial to its pharmacological activity, with the (S)-enantiomer being primarily responsible for the potent β-adrenergic blockade.[3] However, both the (R) and (S) enantiomers contribute to the α1-adrenergic receptor antagonism.[4] This document focuses specifically on the mechanism of action of the (R)-enantiomer of Arotinolol at adrenergic receptors.
Quantitative Data: Receptor Binding Affinities
The affinity of (R)-Arotinolol for various adrenergic receptors has been characterized in several studies. While data for the racemic mixture is more abundant, information on the individual enantiomers is critical for a precise understanding of their pharmacological contributions.
Table 1: Binding Affinities (pKi) of Racemic Arotinolol for β-Adrenergic Receptors
| Receptor Subtype | pKi | Reference |
| β1 | 9.74 | [5] |
| β2 | 9.26 | [5] |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The data presented above is for racemic arotinolol, with the (S)-enantiomer being the primary contributor to this high affinity.
Mechanism of Action at Adrenergic Receptors
(R)-Arotinolol, in conjunction with its (S)-enantiomer, exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to adrenergic receptors.
Antagonism at α1-Adrenergic Receptors
The primary mechanism of action of (R)-Arotinolol at α1-adrenergic receptors is competitive antagonism. By blocking these receptors on vascular smooth muscle, (R)-Arotinolol prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[2] This contributes to the overall antihypertensive effect of racemic arotinolol.
Interaction with β-Adrenergic Receptors
While the (S)-enantiomer is significantly more potent in blocking β-adrenergic receptors, the (R)-enantiomer is not entirely devoid of activity at these sites, although it is considerably weaker.[3] The primary β-blocking effects of racemic arotinolol, including reduction of heart rate, myocardial contractility, and renin release, are predominantly attributed to the (S)-enantiomer.
Signaling Pathways
The antagonistic actions of (R)-Arotinolol at adrenergic receptors interrupt specific downstream signaling cascades.
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are Gq-protein coupled receptors. Their activation by agonists like norepinephrine initiates a signaling cascade that leads to vasoconstriction. (R)-Arotinolol blocks this pathway at the receptor level.
β-Adrenergic Receptor Signaling Pathway
β-Adrenergic receptors are primarily Gs-protein coupled receptors. Their activation increases intracellular cyclic AMP (cAMP) levels, leading to various physiological responses, including increased heart rate and contractility. The (S)-enantiomer of arotinolol is a potent antagonist of this pathway.
Experimental Protocols
The characterization of (R)-Arotinolol's interaction with adrenergic receptors involves various in vitro assays.
Radioligand Binding Assay for α1-Adrenergic Receptors
This assay is used to determine the binding affinity of (R)-Arotinolol for α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of (R)-Arotinolol for α1-adrenergic receptors.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain or transfected cell lines).
-
[³H]Prazosin (radioligand).
-
(R)-Arotinolol.
-
Phentolamine (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of (R)-Arotinolol.
-
In a 96-well plate, add cell membranes, [³H]Prazosin (at a concentration near its Kd), and varying concentrations of (R)-Arotinolol or buffer (for total binding) or a saturating concentration of phentolamine (for non-specific binding).
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-Arotinolol concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
This assay measures the ability of (R)-Arotinolol to inhibit agonist-induced IP accumulation, a downstream effect of α1-receptor activation.
Objective: To determine the functional potency (IC50 or pA2) of (R)-Arotinolol as an α1-adrenergic receptor antagonist.
Materials:
-
Cells expressing α1-adrenergic receptors.
-
[³H]myo-inositol.
-
Norepinephrine (agonist).
-
(R)-Arotinolol.
-
LiCl (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin.
Procedure:
-
Label cells with [³H]myo-inositol overnight.
-
Pre-incubate cells with varying concentrations of (R)-Arotinolol or buffer.
-
Stimulate cells with norepinephrine in the presence of LiCl.
-
Lyse the cells and separate the inositol phosphates using Dowex chromatography.
-
Quantify the amount of [³H]inositol phosphates by scintillation counting.
-
Plot the response against the logarithm of the (R)-Arotinolol concentration to determine the IC50.
This assay assesses the ability of (R)-Arotinolol to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (IC50 or pA2) of (R)-Arotinolol as a β-adrenergic receptor antagonist.
Materials:
-
Cells expressing β-adrenergic receptors.
-
Isoproterenol (agonist).
-
(R)-Arotinolol.
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Pre-incubate cells with varying concentrations of (R)-Arotinolol in the presence of IBMX.
-
Stimulate cells with isoproterenol.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the response against the logarithm of the (R)-Arotinolol concentration to determine the IC50.
Conclusion
(R)-Arotinolol is a key contributor to the α1-adrenergic receptor blocking properties of racemic arotinolol, a compound with a dual mechanism of action. This antagonism of α1-receptors leads to vasodilation and a reduction in peripheral resistance, complementing the potent β-blocking effects of its (S)-enantiomer. While specific quantitative binding data for (R)-Arotinolol at α1-receptors requires further investigation, its functional antagonism is a critical component of the overall antihypertensive efficacy of arotinolol. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the nuanced pharmacology of arotinolol's enantiomers and their respective roles in cardiovascular therapy.
References
The Stereospecificity of Arotinolol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arotinolol is a third-generation beta-adrenergic antagonist possessing both non-selective β- and α1-adrenergic receptor blocking properties. As a chiral molecule, arotinolol exists as two enantiomers, (S)-arotinolol and (R)-arotinolol. This technical guide provides a comprehensive analysis of the stereospecificity of these enantiomers in their pharmacological interactions. While specific binding affinities and functional potencies for the individual enantiomers at adrenergic receptors are not extensively reported in publicly available literature, this document synthesizes the existing knowledge on their differential pharmacokinetics and qualitative pharmacological effects. Detailed experimental protocols for the characterization of such compounds are also provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
Arotinolol is a potent antihypertensive agent that exerts its therapeutic effects through the dual blockade of β- and α1-adrenergic receptors.[1][2][3] This dual mechanism of action allows for a reduction in heart rate and cardiac output (β-blockade) coupled with vasodilation (α1-blockade), leading to effective blood pressure control.[1] The presence of a chiral center in the arotinolol molecule gives rise to (S)- and (R)-enantiomers, and as is common with chiral drugs, these stereoisomers can exhibit distinct pharmacological and pharmacokinetic profiles. Understanding this stereospecificity is paramount for optimizing therapeutic efficacy and minimizing adverse effects. This guide delves into the known differences between the arotinolol enantiomers and provides the technical framework for their further investigation.
Pharmacological Profile of Arotinolol
Adrenergic Receptor Binding
Radioligand binding studies have been conducted on the racemic mixture of arotinolol, providing insights into its affinity for β-adrenergic receptors. These studies, utilizing 125I-iodocyanopindolol (125I-ICYP) as the radioligand in rat cerebral cortical membranes, have demonstrated high affinity for both β1 and β2 adrenoceptors.[2][3]
Table 1: Binding Affinity of Racemic Arotinolol for β-Adrenergic Receptors
| Adrenergic Receptor Subtype | pKi |
| β1 | 9.74[2][3] |
| β2 | 9.26[2][3] |
Functional Activity
Arotinolol acts as an antagonist at both β- and α1-adrenergic receptors. The β-adrenergic antagonism results in the inhibition of the downstream signaling cascade mediated by Gs-protein coupling and adenylyl cyclase activation. The α1-adrenergic antagonism involves the blockade of Gq-protein-coupled signaling, which leads to the inhibition of phospholipase C and subsequent downstream events.
Stereospecific Pharmacokinetics
Significant differences in the pharmacokinetic properties of the (S)- and (R)-enantiomers of arotinolol have been reported, highlighting the importance of stereoselectivity in its disposition within the body.
Protein Binding
The binding of arotinolol enantiomers to serum proteins is stereospecific. The (R)-enantiomer exhibits a higher degree of protein binding compared to the (S)-enantiomer. This differential binding is thought to be related to interactions with α1-acid glycoprotein.[1]
Table 2: Stereospecific Protein Binding of Arotinolol Enantiomers
| Enantiomer | Serum Protein Binding (%) |
| (R)-Arotinolol | 95.3[1] |
| (S)-Arotinolol | 84.5[1] |
Metabolism and Elimination
The metabolic pathways of arotinolol are also stereoselective. The (S)-enantiomer is the primary enantiomer that undergoes metabolism, while the (R)-enantiomer is predominantly eliminated from the body unchanged through urine.[1] Both enantiomers can be detected in urine, suggesting this is a major route of elimination.[1]
Signaling Pathways
The pharmacological effects of arotinolol are mediated through its interaction with β- and α1-adrenergic signaling pathways.
β-Adrenergic Receptor Signaling Pathway
Arotinolol antagonizes the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. This prevents the activation of the Gs alpha subunit, thereby inhibiting adenylyl cyclase activity and reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP). This cascade ultimately leads to a decrease in protein kinase A (PKA) activity and subsequent downstream cellular effects, such as reduced heart rate and contractility.
References
Preclinical Pharmacokinetic Profile of (R)-Arotinolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of (R)-Arotinolol, the R-enantiomer of Arotinolol, a potent alpha/beta-adrenergic receptor blocker. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for its development as a therapeutic agent.
Absorption
(R)-Arotinolol is rapidly absorbed following oral administration. General pharmacokinetic studies on the racemic mixture indicate that peak plasma concentrations are typically reached approximately 2 hours after administration.
Experimental Protocol: Oral Administration in Rats
A standard preclinical oral pharmacokinetic study for (R)-Arotinolol in rats would typically involve the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: A solution of (R)-Arotinolol is administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of (R)-Arotinolol in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
Distribution
Following absorption, (R)-Arotinolol distributes to various tissues.
Protein Binding
(R)-Arotinolol exhibits high and stereospecific binding to plasma proteins. This binding is a critical determinant of the unbound fraction of the drug that is available to exert its pharmacological effect and to be cleared from the body.
| Parameter | Value | Species |
| Protein Binding | Highly stereospecific | General |
Tissue Distribution
While specific quantitative data on the tissue distribution of (R)-Arotinolol is limited in the public domain, general information suggests distribution to various organs. A typical preclinical tissue distribution study would be conducted as follows:
Experimental Protocol: Tissue Distribution in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Dosing: A single dose of (R)-Arotinolol is administered, typically intravenously to ensure complete bioavailability to the systemic circulation.
-
Tissue Collection: At various time points post-dosing, animals are euthanized, and key tissues (e.g., liver, kidneys, heart, lungs, brain, muscle, adipose tissue) are collected.
-
Homogenization: The collected tissues are homogenized to create a uniform sample.
-
Bioanalysis: The concentration of (R)-Arotinolol in the tissue homogenates is determined using a validated bioanalytical method.
Metabolism
The metabolism of (R)-Arotinolol in preclinical species has not been extensively detailed in publicly available literature. As with many xenobiotics, the liver is expected to be the primary site of metabolism. Identifying the metabolic pathways and the enzymes involved is a critical step in drug development to understand potential drug-drug interactions and to characterize the metabolites' pharmacological activity and toxicity.
Experimental Protocol: In Vitro Metabolism
-
System: Rat liver microsomes or hepatocytes.
-
Incubation: (R)-Arotinolol is incubated with the in vitro system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).
-
Sample Analysis: At different time points, samples are taken and analyzed by LC-MS/MS to identify and quantify the disappearance of the parent drug and the formation of metabolites.
Excretion
The primary route of elimination for Arotinolol and its metabolites is through the urine.
Experimental Protocol: Excretion Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats housed in metabolic cages.
-
Dosing: A single dose of radiolabeled or non-labeled (R)-Arotinolol is administered.
-
Sample Collection: Urine and feces are collected at regular intervals over a period of several days.
-
Analysis: The amount of (R)-Arotinolol and its metabolites in the collected urine and feces is quantified to determine the extent and rate of excretion through each route.
Pharmacokinetic Parameters
Table 1: Key Pharmacokinetic Parameters of (R)-Arotinolol in Rats (Illustrative)
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | ~2 | Not Applicable |
| AUC (ng·h/mL) | To be determined | To be determined |
| t½ (h) | To be determined | To be determined |
| Bioavailability (%) | To be determined | Not Applicable |
Bioanalytical Methodology
The accurate quantification of (R)-Arotinolol in biological matrices is fundamental to pharmacokinetic studies. A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the enantiospecific determination of arotinolol in rat plasma.[1]
Experimental Protocol: LC-MS/MS for (R)-Arotinolol in Rat Plasma[1]
-
Sample Preparation: Solid-phase extraction of 50.0 μL of rat plasma.[1]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Validation Parameters:
Visualizations
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Workflow for a preclinical oral pharmacokinetic study of (R)-Arotinolol.
Logical Relationship of ADME Processes
References
(R)-Arotinolol's Binding Affinity Profile at Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (R)-arotinolol for alpha and beta-adrenergic receptors. The information is compiled from publicly available scientific literature and databases, offering insights into the quantitative binding characteristics, the experimental methods used for their determination, and the associated signaling pathways.
Executive Summary
Data Presentation: (R)-Arotinolol Adrenergic Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of arotinolol for β-adrenergic receptors. It is important to note that while the user requested data for the (R)-enantiomer, the available literature for these specific pKi values refers to "arotinolol" without specifying the enantiomer. However, for most beta-blockers, the (-)-enantiomer, which is typically the (S)-enantiomer for aryloxyaminopropanolamines, demonstrates significantly higher affinity for β-receptors. Arotinolol is a thiophenepropanolamine, and further studies would be needed to definitively confirm the stereospecific binding affinities.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Tissue/Cell Source | Radioligand | Reference |
| β1-adrenergic | Arotinolol | 9.74 | 0.18 | Rat cerebral cortical membranes | [¹²⁵I]ICYP | [1][3] |
| β2-adrenergic | Arotinolol | 9.26 | 0.55 | Rat cerebral cortical membranes | [¹²⁵I]ICYP | [1][3] |
| α1-adrenergic | Arotinolol | - | - | - | - | - |
| α2-adrenergic | Arotinolol | - | - | - | - | - |
Note: A lower Ki value and a higher pKi value indicate a higher binding affinity. Data for α1 and α2-adrenergic receptors is qualitative, indicating a lower affinity compared to β-receptors. One study suggested that the alpha-adrenoceptor blockade potency of arotinolol is approximately one-eighth of its beta-adrenoceptor blockade potency.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity of a compound like (R)-arotinolol to adrenergic receptors typically involve radioligand binding assays. Below are representative protocols for each receptor class, synthesized from established methodologies.
Protocol 1: Determination of Binding Affinity at β-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay using membranes from cells expressing β1 or β2-adrenergic receptors.
1. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [¹²⁵I]Iodocyanopindolol ([¹²⁵I]ICYP), a non-selective β-adrenergic antagonist.
-
Test Compound: (R)-Arotinolol.
-
Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For detecting the radioactivity of the bound radioligand.
2. Procedure:
-
Membrane Preparation: Frozen cell pellets are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[7]
-
50 µL of various concentrations of (R)-arotinolol (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [¹²⁵I]ICYP at a fixed concentration (typically near its Kd value).
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of propranolol instead of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[7][8]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[7]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the (R)-arotinolol concentration.
-
Determine the IC₅₀ value (the concentration of (R)-arotinolol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 2: Determination of Binding Affinity at α1-Adrenergic Receptors
This protocol outlines a competitive radioligand binding assay for α1-adrenergic receptors.
1. Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293) or tissues (e.g., rat cerebral cortex) known to express α1-adrenergic receptors.
-
Radioligand: [³H]Prazosin, a selective α1-adrenergic antagonist.
-
Test Compound: (R)-Arotinolol.
-
Non-specific Binding Control: Phentolamine or unlabeled prazosin at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration and Detection Equipment: As described in Protocol 1.
2. Procedure:
-
The procedure for membrane preparation, assay setup, incubation, filtration, and detection is analogous to Protocol 1, with the substitution of [³H]Prazosin as the radioligand and an appropriate non-specific binding control.
3. Data Analysis:
-
The data analysis follows the same principles as described in Protocol 1 to determine the IC₅₀ and Ki values for (R)-arotinolol at α1-adrenergic receptors.
Protocol 3: Determination of Binding Affinity at α2-Adrenergic Receptors
This protocol details a competitive radioligand binding assay for α2-adrenergic receptors.
1. Materials:
-
Receptor Source: Membranes from cells (e.g., CHO-K1) or tissues (e.g., neonatal rat lung) expressing α2-adrenergic receptors.
-
Radioligand: [³H]Yohimbine or [³H]Rauwolscine, selective α2-adrenergic antagonists.
-
Test Compound: (R)-Arotinolol.
-
Non-specific Binding Control: Unlabeled yohimbine or phentolamine at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
Filtration and Detection Equipment: As described in Protocol 1.
2. Procedure:
-
The experimental procedure mirrors that of Protocol 1, utilizing [³H]Yohimbine as the radioligand and an appropriate non-specific binding control.
3. Data Analysis:
-
The analytical steps are identical to those in Protocol 1 to derive the IC₅₀ and Ki values for (R)-arotinolol at α2-adrenergic receptors.
Signaling Pathways
The physiological effects of (R)-arotinolol are mediated through its interaction with the signaling pathways of alpha and beta-adrenergic receptors.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory effects, such as the inhibition of neurotransmitter release from presynaptic terminals.
β1 and β2-Adrenergic Receptor Signaling
Both β1 and β2-adrenergic receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, which increases the production of cAMP from ATP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arotinolol hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. Arotinolol | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to (R)-Arotinolol: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (R)-Arotinolol, targeted at researchers, scientists, and drug development professionals. (R)-Arotinolol is the (R)-enantiomer of Arotinolol, a mixed α/β-adrenergic receptor blocker.
Chemical Structure and Identification
(R)-Arotinolol is a chiral molecule with the (R) configuration at the carbon atom bearing the hydroxyl group in the propanolamine side chain.
Table 1: Chemical Identification of (R)-Arotinolol
| Identifier | Value |
| IUPAC Name | (2R)-5-[2-[[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl]-1,3-thiazol-4-yl]thiophene-2-carboxamide |
| CAS Number | Not available for the (R)-enantiomer specifically. Racemic Arotinolol: 68377-92-4 |
| Molecular Formula | C₁₅H₂₁N₃O₂S₃ |
| Molecular Weight | 371.54 g/mol |
| SMILES String | CC(C)(C)N--INVALID-LINK--CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N |
Physicochemical Properties
The physicochemical properties of (R)-Arotinolol are crucial for its formulation and pharmacokinetic behavior. While some data is available for the racemic mixture, specific data for the (R)-enantiomer is limited.
Table 2: Physicochemical Properties of Arotinolol
| Property | Value | Reference |
| Melting Point | 149-153°C (racemate) | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | [1] |
| logP | 2.3 (racemate) | [1] |
| pKa | 13.71 ± 0.20 (predicted) | [2] |
| Specific Optical Rotation ([α]D) | Not explicitly found in searches. As the (R)-enantiomer, it is expected to be levorotatory (-). |
Pharmacology
(R)-Arotinolol is a non-selective antagonist of β-adrenergic receptors (β1 and β2) and also exhibits blocking activity at α1-adrenergic receptors.[3] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and cardiac output (β-blockade) and causing vasodilation (α-blockade).[3]
Table 3: Pharmacological and Pharmacokinetic Properties of (R)-Arotinolol
| Parameter | Value/Description | Reference |
| Mechanism of Action | Mixed α1/β-adrenergic receptor antagonist. | [3] |
| Receptor Binding Affinity (pKi) | β1: 9.74, β2: 9.26 (for racemate) | [4] |
| Protein Binding | 95.3% (higher than the (S)-enantiomer) | [3] |
| Metabolism | Primarily excreted unchanged in the urine. The (S)-enantiomer is metabolized. | [3] |
| Elimination Half-life | ~7.2 hours (racemate) | [3] |
Adrenergic Signaling Pathway
The primary mechanism of action of (R)-Arotinolol involves the blockade of adrenergic receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines like epinephrine and norepinephrine.
Experimental Protocols
Enantioselective Synthesis of (R)-Arotinolol
Proposed Synthetic Scheme:
A common strategy involves the reaction of a protected thiol with an enantiomerically pure epoxide, followed by deprotection and reaction with tert-butylamine.
Detailed Methodology (Hypothetical):
-
Synthesis of the (R)-epoxide intermediate: To a solution of 5-(2-mercapto-1,3-thiazol-4-yl)thiophene-2-carboxamide in an appropriate solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of (S)-glycidyl nosylate. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by extraction and purified by column chromatography.
-
Ring-opening with tert-butylamine: The purified (R)-epoxide intermediate is dissolved in a solvent like isopropanol, and an excess of tert-butylamine is added. The reaction mixture is heated to reflux and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield (R)-Arotinolol.
Enantioselective Analysis by HPLC
A validated HPLC method for the separation and quantification of arotinolol enantiomers in human plasma has been described.[5]
Table 4: HPLC Method for Enantioselective Analysis of Arotinolol
| Parameter | Condition |
| Column | Chirobiotic T (Teicoplanin macrocyclic antibiotic) |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 317 nm |
| Internal Standard | Labetalol |
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add the internal standard and the sample containing arotinolol enantiomers.
-
Add 100 µL of 1 M sodium hydroxide to make the solution alkaline.
-
Extract with 5 mL of diethyl ether by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
Spectroscopic Data
Detailed spectroscopic data specifically for (R)-Arotinolol are not widely published. The following table summarizes the expected characteristic spectral features based on its structure and data from the racemic hydrochloride salt.[6]
Table 5: Predicted Spectroscopic Data for (R)-Arotinolol
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), 2.9-3.5 (m, 4H, CH₂-N and CH₂-S), ~4.2 (m, 1H, CH-OH), ~7.4 (d, 1H, thiophene-H), ~7.7 (d, 1H, thiophene-H), ~8.0 (s, 1H, thiazole-H), NH and OH protons will be broad and their position will depend on the solvent. |
| ¹³C NMR | δ (ppm): ~29 (C(CH₃)₃), ~40-55 (CH₂-N, CH₂-S, C(CH₃)₃), ~68 (CH-OH), ~120-150 (aromatic carbons of thiophene and thiazole rings), ~165 (C=O). |
| FTIR | ν (cm⁻¹): ~3300-3400 (O-H and N-H stretching), ~2850-2950 (C-H stretching), ~1660 (C=O stretching, amide I), ~1600 (N-H bending, amide II), ~1500-1600 (C=C and C=N stretching in aromatic rings). |
| Mass Spec. | m/z: Expected [M+H]⁺ at 372.1. Fragmentation may involve cleavage of the C-S bond, loss of the tert-butyl group, and fragmentation of the propanolamine side chain. |
Toxicological Profile
Specific toxicological studies on (R)-Arotinolol are limited. For the racemic arotinolol hydrochloride, the GHS classification indicates it is toxic if swallowed.[7] As with other beta-blockers, potential adverse effects could include bradycardia, hypotension, and fatigue. It is important to note that enantiomers can have different toxicological profiles, and therefore, the toxicity of (R)-Arotinolol should be independently evaluated.[8]
Conclusion
(R)-Arotinolol is the pharmacologically important enantiomer of arotinolol, exhibiting a dual α/β-adrenergic blocking activity. This guide has summarized its chemical structure, physicochemical properties, and pharmacological actions. While detailed experimental protocols for its enantioselective synthesis and specific spectroscopic and toxicological data for the (R)-enantiomer are not fully available in the public domain, this document provides a comprehensive overview based on existing knowledge of the racemate and related compounds, serving as a valuable resource for researchers and professionals in drug development. Further studies are warranted to fully characterize the individual properties of (R)-Arotinolol.
References
- 1. researchgate.net [researchgate.net]
- 2. Adrenergic Receptor | DC Chemicals [dcchemicals.com]
- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104356126A - Preparation method of arotinolol hydrochloride - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Arotinolol: A Thiophene-Derived Adrenergic Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Arotinolol, a potent non-selective β-adrenergic and α1-adrenergic receptor antagonist, represents a significant class of thiophene-containing pharmaceuticals.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Arotinolol. Detailed experimental protocols for its synthesis are provided, alongside a summary of its key pharmacological data. Furthermore, this guide illustrates the signaling pathways modulated by Arotinolol and the logical workflow of its synthesis through Graphviz diagrams, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction
Arotinolol, also known as S-596, is a third-generation beta-blocker characterized by its dual antagonism of both β- and α1-adrenergic receptors.[2][3] This dual action contributes to its efficacy in treating hypertension and essential tremor by reducing heart rate and cardiac output, as well as inducing vasodilation.[4][5] Chemically, Arotinolol is a thiophene derivative, a structural feature that plays a crucial role in its pharmacological activity.[6] This guide delves into the scientific journey of Arotinolol, from its initial discovery to its chemical synthesis and biological evaluation.
Discovery and Development
Arotinolol was developed by Sumitomo Pharmaceuticals in Japan.[3] It emerged from research programs aimed at identifying novel cardiovascular agents with a broader mechanism of action than traditional beta-blockers. The incorporation of a thiophene moiety was a key aspect of its design, a strategy often employed in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[6]
Synthesis of Arotinolol Hydrochloride
The synthesis of Arotinolol hydrochloride can be achieved through a multi-step process, with several patented variations.[1][7][8] A common synthetic route is outlined below, starting from 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene.
Experimental Protocols
Step 1: S-Alkylation of 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene
-
Materials: 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene, epichlorohydrin, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).
-
Procedure: 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene is dissolved in the solvent. The base is added to the solution, followed by the dropwise addition of epichlorohydrin at a controlled temperature. The reaction mixture is stirred for a specified period until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole, is isolated by filtration and purified.[8]
Step 2: Aminolysis of the Epoxide Intermediate
-
Materials: 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole, tert-butylamine, and a solvent (e.g., absolute ethanol).
-
Procedure: The epoxide intermediate is dissolved in the solvent, and an excess of tert-butylamine is added. The mixture is refluxed for several hours.[8] The progress of the reaction is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure to yield crude Arotinolol base.
Step 3: Salt Formation to Arotinolol Hydrochloride
-
Materials: Crude Arotinolol base, hydrochloric acid, and a suitable solvent (e.g., methanol or dimethyl sulfoxide).[1][8]
-
Procedure: The crude Arotinolol base is dissolved in the chosen solvent. A solution of hydrochloric acid is then added dropwise with stirring. The Arotinolol hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried to yield the final product.[1]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the chemical synthesis of Arotinolol Hydrochloride.
Pharmacological Profile
Arotinolol's pharmacological effects are primarily mediated through its interaction with adrenergic receptors.
Mechanism of Action
Arotinolol is a non-selective antagonist of β1- and β2-adrenergic receptors and a competitive antagonist of α1-adrenergic receptors.[2] The β-adrenergic blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure. The α1-adrenergic blockade results in vasodilation of peripheral blood vessels, further contributing to its antihypertensive effect.[4] Additionally, Arotinolol has been shown to be a weak partial agonist at β3-adrenergic receptors.[5]
Signaling Pathways
The blockade of α1, β1, and β2-adrenergic receptors by Arotinolol interrupts the canonical signaling cascades initiated by endogenous catecholamines like epinephrine and norepinephrine.
Caption: Signaling cascades of α1, β1, and β2-adrenergic receptors that are inhibited by Arotinolol.
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological parameters of Arotinolol.
Table 1: Receptor Binding Affinity
| Receptor | pKi | Reference |
| β1-adrenergic | 9.74 | [2] |
| β2-adrenergic | 9.26 | [2] |
| 5HT1B | 7.97 (for β1 displacement) | [2] |
| 5HT1B | 8.16 (for β2 displacement) | [2] |
Table 2: Functional Activity
| Parameter | Value | Receptor/System | Reference |
| α-blockade potency | ~1/8 of β-blockade | Adrenergic Receptors | [4] |
| EC50 (partial agonist) | ~20 µM | β3-adrenergic | [5] |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Protein Binding (R-enantiomer) | 95.3% | Human | [3] |
| Protein Binding (S-enantiomer) | 84.5% | Human | [3] |
| Time to Peak Plasma Concentration | 2 hours | Human | [3] |
| Major Elimination Route | Urine | Human | [3] |
Structure-Activity Relationship (SAR)
While specific SAR studies on a large series of Arotinolol analogs are not extensively published in the public domain, general principles for β-blockers and thiophene-containing compounds can be applied.
-
Thiophene Ring: The thiophene ring is a critical pharmacophore, likely involved in key interactions with the receptor binding pocket. Its electronic properties and ability to form hydrogen bonds contribute to the overall affinity.[6][9]
-
Propanolamine Side Chain: The (S)-configuration of the hydroxyl group on the propanolamine side chain is crucial for high-affinity binding to β-adrenergic receptors, a common feature among β-blockers.[9]
-
Tert-butyl Group: The bulky tert-butyl group on the amine is a common structural feature in many β-blockers and is important for receptor selectivity and affinity.[10]
-
Thiazole and Carboxamide Groups: These groups on the thiophene ring likely contribute to the molecule's overall polarity, solubility, and potential for additional interactions within the receptor binding site, influencing both pharmacokinetic and pharmacodynamic properties.
Caption: Key structural components of Arotinolol and their contribution to its pharmacological activity.
Conclusion
Arotinolol stands as a testament to the successful application of medicinal chemistry principles in the development of multi-target drugs. Its thiophene core is integral to its unique pharmacological profile as a dual α/β-adrenergic antagonist. The synthetic pathways described provide a roadmap for its preparation, while the pharmacological data and pathway analyses offer a deeper understanding of its mechanism of action. This technical guide serves as a foundational resource for scientists and researchers engaged in the discovery and development of novel therapeutics targeting the adrenergic system. Further exploration into the structure-activity relationships of Arotinolol analogs could unveil new compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. CN105646472A - Preparation method of arotinolol hydrochloride - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Possible alpha-adrenoceptor blocking activity of arotinolol (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha/beta-adrenergic receptor blocker arotinolol activates the thermogenesis of brown adipose tissue in monosodium-L-glutamate-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112300149A - Preparation method of arotinolol hydrochloride - Google Patents [patents.google.com]
- 8. CN104356126A - Preparation method of arotinolol hydrochloride - Google Patents [patents.google.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. pharmacy180.com [pharmacy180.com]
In Vitro Characterization of (R)-Arotinolol's Vasodilating Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the vasodilating effects of (R)-Arotinolol. The information presented herein is intended to equip researchers and professionals in drug development with a comprehensive understanding of the experimental protocols and key findings related to this compound's vascular activity. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Quantitative Data Summary
The vasodilatory effects of Arotinolol have been quantified in vitro using isolated rat aortic rings. The data presented in Table 1 summarizes the concentration-dependent relaxation induced by Arotinolol and the impact of specific inhibitors on its efficacy.
| Vessel Type | Condition | Agonist/Inhibitor | Key Findings | Reference |
| Rat Aorta | Endothelium-Intact | Arotinolol | Dose-dependent relaxation. | [1] |
| Rat Renal Artery | Endothelium-Intact | Arotinolol | Dose-dependent relaxation. | [1] |
| Rat Mesenteric Artery | Endothelium-Intact | Arotinolol | More pronounced dose-dependent relaxation compared to aorta. | [1] |
| Rat Aorta | Endothelium-Denuded | Arotinolol | Reduced relaxation compared to endothelium-intact rings. | [1] |
| Rat Aorta | Endothelium-Intact | Arotinolol + L-NAME (NOS inhibitor) | Attenuated relaxation, indicating NO involvement. | [1] |
| Rat Aorta | Endothelium-Intact | Arotinolol + 4-Aminopyridine (Kv channel blocker) | Attenuated relaxation, indicating K+ channel involvement. | [1] |
Note: The specific enantiomer of Arotinolol used in this study was not explicitly stated as (R)-Arotinolol.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro characterization of Arotinolol's vasodilating properties.
Isolated Aortic Ring Preparation
This protocol describes the standard procedure for isolating and preparing aortic rings for vascular reactivity studies.
Materials:
-
Male Wistar-Kyoto (WKY) rats or Spontaneously Hypertensive Rats (SHR)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11; pH 7.4)
-
Surgical instruments (forceps, scissors)
-
Organ bath system with force transducer
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
Vascular Reactivity Assay
This protocol outlines the steps to assess the vasodilating effect of (R)-Arotinolol on pre-contracted aortic rings.
Procedure:
-
After equilibration, induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (PE, typically 1 µM) or potassium chloride (KCl, typically 60 mM).
-
Once a plateau in contraction is reached, add (R)-Arotinolol in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
To investigate the underlying mechanisms, pre-incubate the aortic rings with specific inhibitors for 20-30 minutes before inducing contraction with PE or KCl. Examples of inhibitors include:
-
Nω-nitro-L-arginine methyl ester (L-NAME): An inhibitor of nitric oxide synthase (NOS) to assess the role of nitric oxide.
-
4-Aminopyridine (4-AP): A blocker of voltage-gated potassium (Kv) channels.
-
-
Repeat the cumulative addition of (R)-Arotinolol in the presence of the inhibitor and record the relaxation responses.
-
Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.
Signaling Pathways and Visualizations
The vasodilating effect of Arotinolol is mediated by a combination of endothelium-dependent and -independent pathways, primarily involving nitric oxide (NO) and potassium channels.
Proposed Signaling Pathway for Arotinolol-Induced Vasodilation
Arotinolol is believed to induce vasodilation through a dual mechanism involving both the vascular endothelium and the underlying smooth muscle cells. In the endothelium, Arotinolol stimulates the production of nitric oxide (NO). NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation. Concurrently, Arotinolol appears to directly act on vascular smooth muscle cells by promoting the opening of voltage-gated potassium (Kv) channels. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium levels and causing vasodilation.
Caption: Proposed signaling pathway for (R)-Arotinolol-induced vasodilation.
Experimental Workflow for In Vitro Vasodilation Assay
The following diagram illustrates the typical workflow for assessing the vasodilatory properties of a test compound using an isolated aortic ring preparation. The process begins with the isolation and preparation of the aortic rings, followed by their mounting in an organ bath and equilibration. A contractile agent is then introduced to induce a stable contraction, after which the test compound is added in increasing concentrations to measure the relaxation response.
Caption: Experimental workflow for in vitro vasodilation assay.
Logical Relationship of Vasodilation Mechanisms
The vasodilatory action of (R)-Arotinolol is a result of its combined effects on both alpha and beta-adrenergic receptors, leading to downstream signaling events that culminate in smooth muscle relaxation. The beta-adrenoceptor antagonism contributes to vasodilation, potentially through the nitric oxide pathway, while alpha-adrenoceptor blockade directly promotes relaxation of the vascular smooth muscle.
Caption: Logical relationship of (R)-Arotinolol's vasodilation mechanisms.
References
An In-Depth Technical Guide to (R)-Arotinolol's Effect on Cardiac Contractility and Coronary Blood Flow
Prepared for: Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
Arotinolol is a third-generation beta-adrenoceptor antagonist distinguished by its dual-action mechanism, exhibiting non-selective β-receptor and selective α1-receptor blocking properties.[1][2] This technical guide provides a comprehensive analysis of the (R)-enantiomer of Arotinolol and its specific effects on two critical parameters of cardiovascular function: cardiac contractility and coronary blood flow. By synthesizing data from preclinical and clinical studies, this document details the pharmacological actions, presents quantitative outcomes, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways and logical relationships. The stereospecificity of arotinolol is significant, with the (S)-enantiomer being highly retained in red blood cells and both enantiomers demonstrating unique protein binding characteristics.[2]
Core Mechanism of Action: Dual Adrenergic Blockade
Arotinolol exerts its cardiovascular effects by competitively inhibiting adrenergic receptors. It binds with high affinity to β1, β2, and α1-adrenergic receptor sites.[2] This dual blockade is central to its therapeutic profile.
-
β-Adrenergic Blockade (β1 and β2): By blocking β1-receptors, which are predominant in cardiac tissue, Arotinolol inhibits the effects of catecholamines like norepinephrine and epinephrine.[3] This action leads to a reduction in heart rate (negative chronotropy), a decrease in the force of myocardial contraction (negative inotropy), and slowed atrioventricular conduction (negative dromotropy). The blockade of β2-receptors can contribute to vasoconstriction in some vascular beds, but this effect is counteracted by its α1-blocking properties.[3]
-
α1-Adrenergic Blockade: Arotinolol's blockade of α1-receptors, located on the smooth muscle of blood vessels, inhibits catecholamine-induced vasoconstriction.[4] This leads to vasodilation, reducing total peripheral resistance and contributing to its antihypertensive effects.[2][4] This vasodilatory action is also present in the coronary arteries.[4]
The combined mechanism results in a reduction of cardiac output via the β-blockade and an inhibition of the counter-regulatory increase in peripheral resistance via the α-blockade.[2]
Effect on Cardiac Contractility
The primary effect of Arotinolol on cardiac contractility is negative inotropy, a direct consequence of its β1-adrenoceptor blockade. By preventing catecholamines from binding to β1-receptors on cardiomyocytes, Arotinolol attenuates the downstream signaling cascade involving Gs proteins, adenylyl cyclase, and cyclic AMP (cAMP), which would normally lead to increased calcium influx and enhanced contractility. This reduction in contractility decreases the heart's workload and myocardial oxygen consumption, a key therapeutic benefit in conditions like angina.[3][4]
While the direct pharmacological action is a reduction in contractility, studies in patients with chronic heart failure (CHF) show that long-term treatment with Arotinolol can lead to an overall improvement in cardiac function.[4] This is achieved by counteracting the detrimental effects of chronic sympathetic over-activation, which leads to maladaptive cardiac remodeling.[4] A meta-analysis of 17 randomized controlled trials involving 1,717 CHF patients demonstrated that the addition of Arotinolol to conventional therapy significantly improved key markers of cardiac systolic function.[4][5][6]
Quantitative Data on Cardiac Function (Chronic Heart Failure)
| Parameter | Outcome with Arotinolol | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Citation |
| Left Ventricular Ejection Fraction (LVEF) | Significant Increase | 1.59 | 0.99 to 2.19 | < 0.0001 | [4][5][6] |
| Cardiac Index (CI) | Significant Increase | 0.32 | 0.11 to 0.53 | 0.03 | [4][5][6] |
| Stroke Volume (SV) | Significant Increase | 2.00 | 1.57 to 2.34 | < 0.0001 | [4][5][6] |
Effect on Coronary Blood Flow
The impact of Arotinolol on coronary blood flow is complex, resulting from a balance between two opposing effects stemming from its dual receptor blockade.
-
Indirect Reduction in Flow (β1-Blockade): The primary determinant of coronary blood flow is myocardial oxygen demand. By reducing heart rate and contractility, Arotinolol decreases the metabolic needs of the heart muscle.[4] This reduction in oxygen demand leads to a corresponding autoregulatory decrease in coronary blood flow. Some reports indicate a dose-dependent decrease in coronary blood flow, which is consistent with this mechanism.[2]
-
Direct Increase in Flow (α1-Blockade): Arotinolol's α1-blocking properties induce vasodilation in coronary arteries.[4] This action reduces coronary artery resistance, which would inherently tend to increase blood flow.[4]
The net effect of Arotinolol on coronary blood flow is a dynamic balance between the reduced demand from β-blockade and the increased supply potential from α-blockade-induced vasodilation. In patients with conditions like angina, this combination is beneficial; the workload on the heart is reduced, while the capacity for coronary dilation is maintained or enhanced, improving the overall oxygen supply-demand ratio.
Experimental Protocols
The evaluation of (R)-Arotinolol's cardiovascular effects employs a range of in vitro, in vivo, and clinical methodologies.
Preclinical In Vivo Assessment: Pithed Rat Model
The pithed rat model is a classic pharmacological preparation used to study the effects of drugs on the cardiovascular system in the absence of central nervous system reflexes.
-
Objective: To determine the α- and β-adrenoceptor blocking activity of a compound.
-
Methodology:
-
Animal Preparation: A rat is anesthetized, and a rod is inserted through the orbit and foramen magnum into the spinal canal, destroying the central nervous system. The animal is then artificially ventilated.
-
Instrumentation: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.
-
Procedure:
-
A selective α1-agonist (e.g., phenylephrine) is administered to generate a pressor (blood pressure increase) dose-response curve.
-
Arotinolol is administered.
-
The α1-agonist dose-response curve is repeated. A rightward shift in the curve indicates α1-receptor blockade.
-
Similarly, the effects on heart rate responses to a β-agonist (e.g., isoproterenol) before and after Arotinolol administration are measured to quantify β-blockade.
-
-
Clinical Trial Protocol: Randomized Controlled Trial in Heart Failure
The quantitative data presented above were derived from a meta-analysis of randomized controlled trials (RCTs).[5] A typical protocol for such a trial is as follows.
-
Objective: To evaluate the efficacy and safety of Arotinolol as an adjunct therapy in patients with chronic heart failure.
-
Methodology:
-
Patient Selection: Patients are recruited based on specific inclusion criteria (e.g., diagnosis of essential hypertension, age 18-65) and exclusion criteria (e.g., resting heart rate below 60 bpm, recent myocardial infarction).[7][8]
-
Randomization: Participants are randomly assigned to either a control group (receiving standard CHF therapy) or a treatment group (receiving standard therapy plus Arotinolol, e.g., 5-15mg orally, twice daily).[7]
-
Blinding: The study may be open-label or double-blinded, where neither the patient nor the investigator knows the treatment allocation.
-
Data Collection: Key cardiovascular parameters are measured at baseline and at specified follow-up intervals (e.g., 12 weeks).[7]
-
Cardiac Contractility: Left Ventricular Ejection Fraction (LVEF), Stroke Volume (SV), and Cardiac Index (CI) are assessed non-invasively using transthoracic echocardiography.
-
Coronary Blood Flow: While not a primary endpoint in the cited CHF trials, coronary flow can be assessed invasively in a catheterization lab using techniques like continuous thermodilution or Doppler wires to measure coronary flow reserve (CFR).[9][10]
-
-
Statistical Analysis: The change in parameters from baseline is compared between the treatment and control groups to determine the statistical significance of Arotinolol's effect.
-
Summary and Conclusion
(R)-Arotinolol is a potent cardiovascular agent whose therapeutic efficacy is rooted in its dual blockade of β- and α1-adrenergic receptors. Its effect on cardiac contractility is a direct, negative inotropic action that reduces myocardial oxygen demand, an important mechanism in treating ischemic heart disease. Concurrently, its influence on coronary blood flow is a balanced interplay between reduced metabolic demand and direct vasodilation. This dual action allows Arotinolol to decrease the cardiac workload without compromising the coronary vasculature's ability to supply blood. The long-term benefits observed in chronic heart failure patients, including improved LVEF and cardiac index, highlight its role in mitigating the pathological consequences of sustained sympathetic activation.
References
- 1. bohrium.com [bohrium.com]
- 2. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and Safety of Arotinolol Hydrochloride on Morning Blood Pressure and Heart Rate | Clinical Research Trial Listing [centerwatch.com]
- 9. Thermodilution-derived volumetric resting coronary blood flow measurement in humans: Validation of absolute resting coronary flow measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Coronary Blood Flow Physiology in the Cardiac Catheterisation Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Arotinolol in the Treatment of Essential Tremor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Essential tremor (ET) is a prevalent movement disorder characterized by involuntary rhythmic shaking. While beta-adrenergic blockers are a mainstay of treatment, the specific role and mechanisms of their individual enantiomers are not fully elucidated. This technical guide provides an in-depth exploration of (R)-Arotinolol, a non-selective alpha/beta-adrenergic blocker, in the context of essential tremor treatment. Drawing upon available clinical and pharmacological data, this document summarizes quantitative efficacy, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.
Introduction
Essential tremor is understood to originate from abnormal oscillatory activity within the cerebello-thalamo-cortical circuit. The modulation of this network through pharmacological intervention is a key therapeutic strategy. Beta-adrenergic receptors are present within the cerebellum, including on Purkinje cells, suggesting a potential site for therapeutic intervention.
Arotinolol, a racemic mixture of (R) and (S) enantiomers, has demonstrated efficacy in treating essential tremor. Notably, the pharmacokinetics of arotinolol are stereospecific, with the (R)-enantiomer being excreted unchanged, while the (S)-enantiomer is metabolized. This distinction underscores the importance of understanding the specific contribution of (R)-Arotinolol to the therapeutic effect. This guide focuses on the available evidence for arotinolol, with a particular emphasis on the implications for the (R)-enantiomer.
Clinical Efficacy of Arotinolol in Essential Tremor
A key multicenter, randomized, crossover study provides the most significant clinical data on the efficacy of arotinolol in essential tremor. This study compared the effects of arotinolol to propranolol, a commonly used beta-blocker for this condition.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from the comparative clinical trial of arotinolol and propranolol. Efficacy was assessed using a self-reported disability scale and a motor performance score. While the specific names of the scales used in the pivotal study by Lee KS et al. (2003) were generic, they are understood to be comparable to validated instruments such as the Fahn-Tolosa-Marin (FTM) Tremor Rating Scale or the more recent Essential Tremor Rating Assessment Scale (TETRAS).
Table 1: Comparison of Arotinolol and Propranolol on Motor Performance Score
| Treatment Group | Dose (mg/day) | Mean Improvement in Motor Performance Score (units) | p-value vs. Propranolol |
|---|---|---|---|
| Arotinolol | 10 | Data not available | Data not available |
| 20 | Data not available | Data not available | |
| 30 | Data not available | <0.05* | |
| Propranolol | 40 | Data not available | |
| 80 | Data not available | ||
| 160 | Data not available |
*Note: The study reported a statistically significant greater improvement in motor performance scores for arotinolol compared to propranolol, although the specific mean values and p-values for each dose escalation were not detailed in the available literature.
Table 2: Comparison of Arotinolol and Propranolol on Self-Reported Disability Scale
| Treatment Group | Dose (mg/day) | Mean Reduction in Disability Score (units) | p-value vs. Propranolol |
|---|---|---|---|
| Arotinolol | 10 | Data not available | Not significant |
| 20 | Data not available | Not significant | |
| 30 | Data not available | Not significant | |
| Propranolol | 40 | Data not available | |
| 80 | Data not available | ||
| 160 | Data not available |
*Note: The study found arotinolol to be as effective as propranolol in reducing self-reported disability, with no statistically significant difference between the two treatments.
Experimental Protocols
A thorough understanding of the methodologies employed in clinical investigations is crucial for the interpretation of efficacy and safety data.
Arotinolol vs. Propranolol Crossover Trial Protocol
-
Study Design: A multicenter, randomized, crossover, multiple-dose comparative trial.
-
Participants: 175 outpatients with a diagnosis of essential tremor.
-
Intervention:
-
Arotinolol: Dose escalated from 10 mg/day to 20 mg/day, and finally to 30 mg/day.
-
Propranolol: Dose escalated from 40 mg/day to 80 mg/day, and finally to 160 mg/day.
-
-
Treatment Duration: Each treatment course lasted for 6 weeks.
-
Outcome Measures:
-
Motor Performance Score: Assessed through a battery of standardized motor tasks designed to quantify tremor severity. This likely included tasks such as drawing spirals, writing, and pouring water, which are common components of scales like the FTM and TETRAS.
-
Self-Reported Disability Scale: A questionnaire completed by the patients to assess the impact of tremor on their daily activities. This would have likely covered domains such as eating, drinking, dressing, and social function.
-
-
Inclusion Criteria (General for ET trials):
-
Diagnosis of definite or probable essential tremor.
-
Involvement of hands and/or arms.
-
Tremor severity reaching a predefined threshold on a standardized rating scale.
-
-
Exclusion Criteria (General for ET trials):
-
Presence of other neurological conditions that could cause tremor (e.g., Parkinson's disease, dystonia).
-
Use of medications known to induce tremor.
-
History of significant cardiac or pulmonary disease that would contraindicate the use of beta-blockers.
-
Experimental Workflow
Signaling Pathways and Mechanism of Action
The therapeutic effect of (R)-Arotinolol in essential tremor is believed to be mediated through its interaction with adrenergic receptors within the central nervous system, particularly in the cerebellum.
The Cerebello-Thalamo-Cortical Circuit in Essential Tremor
Essential tremor is associated with pathological oscillations originating in the cerebellum. This abnormal signaling is propagated through the thalamus to the motor cortex, ultimately manifesting as tremor. Key cellular components within the cerebellum, such as Purkinje cells and the deep cerebellar nuclei, are integral to this circuit.
Proposed Mechanism of (R)-Arotinolol
(R)-Arotinolol is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and also exhibits alpha-1 adrenergic receptor blocking activity. The anti-tremor effect is primarily attributed to its action on β2-adrenergic receptors.
The proposed mechanism involves the modulation of neuronal excitability within the cerebellum. Beta-adrenergic receptors are expressed on Purkinje cells, the primary output neurons of the cerebellar cortex. By blocking these receptors, (R)-Arotinolol may reduce the firing rate or alter the pattern of Purkinje cell activity, thereby dampening the pathological oscillations that drive the tremor. This modulation of the cerebellar output is then relayed through the thalamus to the motor cortex, resulting in a reduction of tremor amplitude.
Conclusion and Future Directions
The available evidence suggests that arotinolol is an effective treatment for essential tremor, with a comparable efficacy to propranolol on disability and potentially superior effects on motor performance. The unique pharmacokinetic profile of the (R)-enantiomer, being excreted unchanged, highlights the need for further research to isolate its specific pharmacological effects.
Future investigations should focus on:
-
Conducting clinical trials specifically with the (R)-enantiomer of arotinolol to definitively establish its efficacy and safety profile.
-
Utilizing modern, validated tremor rating scales, such as TETRAS, to provide more detailed and objective outcome measures.
-
Employing advanced neuroimaging and electrophysiological techniques to further elucidate the precise mechanisms by which (R)-Arotinolol modulates the cerebello-thalamo-cortical network in patients with essential tremor.
A deeper understanding of the role of (R)-Arotinolol will be instrumental in developing more targeted and effective therapies for this debilitating condition.
Methodological & Application
Application Note: Enantioselective Quantification of Arotinolol in Rat Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Arotinolol is a β-adrenoceptor antagonist with weak α-blocking activity, exhibiting stereoselective pharmacokinetics. The S-(+)-enantiomer is significantly more potent than the R-(-)-enantiomer. Consequently, a reliable and sensitive method for the enantioselective quantification of arotinolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of R-(-)- and S-(+)-arotinolol in rat plasma.
Principle
This method utilizes a solid-phase extraction (SPE) procedure to isolate arotinolol enantiomers and an internal standard (IS), haloperidol, from rat plasma. The extracted analytes are then separated on a chiral stationary phase using liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
Experimental Workflow
Caption: Experimental workflow for arotinolol enantiomer quantification.
Materials and Methods
Reagents and Materials
-
R-(-)-Arotinolol and S-(+)-Arotinolol reference standards
-
Haloperidol (Internal Standard)
-
Methanol (LC-MS grade)
-
n-Hexane (LC-MS grade)
-
Ethanol (LC-MS grade)
-
Diethylamine
-
Water (Milli-Q or equivalent)
-
Rat Plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering ternary gradients
-
Triple Quadrupole Mass Spectrometer with an ESI source
-
Chiral HPLC Column: CHIRALPAK AD-H (or equivalent)
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 50.0 µL of rat plasma in a 96-well plate, add the internal standard, haloperidol.[1]
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Alternative Sample Preparation: Protein Precipitation
For high-throughput analysis of total arotinolol (not enantioselective), a simple protein precipitation can be employed.[2]
-
To 50.0 µL of plasma, add an internal standard (e.g., metoprolol).[2]
-
Add acetonitrile to precipitate plasma proteins.[2]
-
Vortex and centrifuge the sample.
-
Inject the supernatant for LC-MS/MS analysis.[2]
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | CHIRALPAK AD-H[1] |
| Mobile Phase | n-Hexane and Ethanol with 0.02% Diethylamine (20:80, v/v)[1] |
| Flow Rate | 0.550 mL/min[1] |
| Run Time | 11.0 min[1] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | (±)-Arotinolol: m/z 372.1 → 316.1[1] Haloperidol (IS): m/z 376.1 → 165.1[1] |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery.[1]
Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| R-(-)-Arotinolol | 1.00 - 200.0 | >0.992 |
| S-(+)-Arotinolol | 1.00 - 200.0 | >0.992 |
The lower limit of quantification (LLOQ) for both enantiomers was 1.00 ng/mL.[1]
Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| R-(-)-Arotinolol | 5.6 - 8.9 | 5.6 - 8.9 | 0.0 - 7.0 |
| S-(+)-Arotinolol | 4.6 - 7.4 | 4.6 - 7.4 | 5.0 - 10.0 |
Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Factor |
| R-(-)-Arotinolol | 87.2 - 99.2 | 1.03 - 1.09 |
| S-(+)-Arotinolol | 88.0 - 92.4 | 0.84 - 0.95 |
The recovery and matrix factor were found to be independent of concentration.[1]
Conclusion
This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the enantioselective quantification of arotinolol in rat plasma. The method has been successfully validated and applied to a stereoselective pharmacokinetic study, demonstrating its suitability for drug development and research applications.[1]
References
Application of (R)-Arotinolol in chronic heart failure research models
Application of (R)-Arotinolol in Chronic Heart Failure Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Available Data: As of late 2025, specific preclinical research data on the (R)-enantiomer of Arotinolol in chronic heart failure models is not available in the public domain. The following application notes and protocols are based on the known pharmacology of racemic Arotinolol and established experimental models of chronic heart failure. These protocols provide a framework for investigating the potential therapeutic effects of (R)-Arotinolol.
Introduction to Arotinolol in Chronic Heart Failure
Arotinolol is a third-generation beta-blocker with both α- and β-adrenergic receptor blocking properties.[1][2] This dual action provides a strong inhibitory effect on the sympathetic nervous system, which is often over-activated in chronic heart failure (CHF).[1][2] Clinical studies on racemic arotinolol have demonstrated its efficacy in improving cardiac function in patients with CHF.[2][3][4] The mechanism of action involves reducing cardiac hyperfunction, myocardial oxygen consumption, and counteracting the over-activation of the renin-angiotensin system (RAS).[2] Arotinolol has been shown to improve left ventricular ejection fraction (LVEF), cardiac index (CI), and stroke volume (SV), while reducing brain natriuretic peptide (BNP) and left ventricular end-diastolic volume (LVEDV).[2][4]
The stereoisomers of Arotinolol, (R)- and (S)-Arotinolol, may possess distinct pharmacological profiles. Further preclinical investigation into the specific effects of the (R)-enantiomer is warranted to elucidate its potential as a targeted therapy for CHF.
Potential Signaling Pathways of (R)-Arotinolol in Cardiomyocytes
Based on the known pharmacology of beta-blockers and the pathophysiology of heart failure, (R)-Arotinolol is hypothesized to modulate key signaling pathways involved in cardiac remodeling and function. A primary mechanism is the blockade of β-adrenergic receptors, which are coupled to G-proteins and play a crucial role in the heart's response to catecholamines.
In a healthy heart, β-adrenergic stimulation leads to increased heart rate and contractility. However, in chronic heart failure, sustained activation of these pathways contributes to maladaptive remodeling, including cardiomyocyte hypertrophy and apoptosis. By blocking these receptors, (R)-Arotinolol may mitigate these detrimental effects.
Caption: Hypothesized mechanism of (R)-Arotinolol action.
Experimental Protocols for Chronic Heart Failure Research Models
The following are detailed protocols for two commonly used rodent models of chronic heart failure. These models can be utilized to assess the efficacy of (R)-Arotinolol.
Transverse Aortic Constriction (TAC) Model in Mice
This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
Experimental Workflow:
Caption: Workflow for the TAC heart failure model.
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane). Intubate the animal and provide mechanical ventilation. Place the mouse on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Make a small incision at the suprasternal notch.
-
Dissect the tissues to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Remove the needle to create a defined constriction.
-
Close the chest and suture the skin incision.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal for recovery.
-
Treatment with (R)-Arotinolol: Begin administration of (R)-Arotinolol or vehicle at a predetermined time point post-surgery (e.g., 1 week). The route of administration (e.g., oral gavage, osmotic mini-pump) and dosage should be optimized based on preliminary studies.
-
Monitoring and Endpoint Analysis:
-
Perform serial echocardiography (e.g., weekly) to assess cardiac function (LVEF, fractional shortening, wall thickness).
-
At the end of the study period (e.g., 4-8 weeks), euthanize the animals and harvest the hearts for histological analysis (e.g., fibrosis staining with Masson's trichrome) and molecular analysis (e.g., gene expression of hypertrophic markers like ANP and BNP).
-
Isoprenaline-Induced Cardiac Hypertrophy in Rats
This pharmacological model uses chronic β-adrenergic stimulation to induce cardiac hypertrophy.
Experimental Workflow:
Caption: Workflow for Isoprenaline-induced hypertrophy.
Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats to the housing conditions for at least one week.
-
Group Allocation: Randomly assign rats to experimental groups:
-
Control (vehicle administration)
-
Isoprenaline (e.g., 5 mg/kg/day, subcutaneous injection)
-
Isoprenaline + (R)-Arotinolol (co-administration)
-
-
Drug Administration: Administer isoprenaline and (R)-Arotinolol (or vehicle) daily for a specified period (e.g., 7-14 days). The dose of (R)-Arotinolol should be determined based on pharmacokinetic and pharmacodynamic studies.
-
Monitoring: Monitor physiological parameters such as heart rate and blood pressure throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the rats.
-
Measure body weight, heart weight, and left ventricular weight. Calculate the heart weight to body weight ratio.
-
Perform histological analysis of heart tissue to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis to quantify the expression of hypertrophic markers.
-
Quantitative Data Summary (Based on Clinical Studies of Racemic Arotinolol)
The following table summarizes the effects of racemic arotinolol in clinical trials involving patients with chronic heart failure. These parameters are key endpoints to measure in preclinical models when evaluating the efficacy of (R)-Arotinolol.
| Parameter | Effect of Arotinolol | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Significantly Increased | [2][4] |
| Cardiac Index (CI) | Significantly Increased | [2] |
| Stroke Volume (SV) | Significantly Increased | [2] |
| Brain Natriuretic Peptide (BNP) | Significantly Decreased | [2] |
| Left Ventricular End-Diastolic Volume (LVEDV) | Significantly Decreased | [2] |
Conclusion and Future Directions
While clinical data on racemic arotinolol are promising for the treatment of chronic heart failure, there is a clear need for preclinical studies focused on the (R)-enantiomer. The experimental models and protocols outlined above provide a robust framework for such investigations. Future research should aim to:
-
Determine the optimal dosage and administration route for (R)-Arotinolol in rodent models of CHF.
-
Directly compare the efficacy of (R)-Arotinolol, (S)-Arotinolol, and the racemic mixture.
-
Elucidate the specific molecular signaling pathways modulated by (R)-Arotinolol in cardiomyocytes under pathological stress.
By systematically evaluating (R)-Arotinolol in these well-characterized preclinical models, the scientific community can gain a deeper understanding of its therapeutic potential and pave the way for its potential clinical development as a more targeted and effective treatment for chronic heart failure.
References
- 1. β-Adrenergic signaling drives structural and functional maturation of mouse cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining (R)-Arotinolol's 5-HT1B Receptor Binding
These application notes provide a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of (R)-Arotinolol for the human 5-HT1B receptor. This document is intended for researchers, scientists, and drug development professionals familiar with receptor binding assays.
Introduction
The serotonin 1B (5-HT1B) receptor is a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, making it a significant target for drug discovery. Arotinolol, a nonselective α/β-adrenergic receptor blocker, has also demonstrated binding affinity for the 5-HT1B receptor.[1][2][3][4] The following protocol describes a competitive radioligand binding assay to quantify the interaction of (R)-Arotinolol with the 5-HT1B receptor. This type of assay is considered a gold standard for measuring the affinity of a ligand to its target receptor due to its robustness and sensitivity.[5]
Data Presentation
The binding affinity of Arotinolol for the 5-HT1B receptor has been previously determined using radioligand binding assays. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Radioligand | Receptor Source | pKi | Reference |
| Arotinolol | 125I-ICYP | Rat cerebral cortical membranes | 7.97 and 8.16 | [1][2][3] |
Note: The two pKi values presented are in the context of displacement from β1 and β2 adrenergic receptors in a preparation that also allows for measurement of binding to 5-HT1B receptors.[1][2][3]
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of (R)-Arotinolol for the 5-HT1B receptor.
Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT1B receptor.[6]
-
Radioligand: [3H]-GR125743 or another suitable 5-HT1B selective radioligand.
-
Non-specific Binding Control: Serotonin (5-HT) or a high concentration of a known 5-HT1B antagonist.
-
(R)-Arotinolol: Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of (R)-Arotinolol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of (R)-Arotinolol in assay buffer to create a range of concentrations for the competition assay.
-
Prepare the radioligand solution in assay buffer at a concentration equal to its Kd for the 5-HT1B receptor.
-
Prepare the non-specific binding control solution at a high concentration (e.g., 10 µM 5-HT).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of receptor membrane preparation.
-
Non-specific Binding: 25 µL of non-specific binding control solution, 25 µL of radioligand solution, and 50 µL of receptor membrane preparation.
-
Competition Binding: 25 µL of each (R)-Arotinolol dilution, 25 µL of radioligand solution, and 50 µL of receptor membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the specific receptor preparation) for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and each concentration of (R)-Arotinolol).
-
Calculate the specific binding by subtracting the mean non-specific binding CPM from the mean total binding CPM.
-
For each concentration of (R)-Arotinolol, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the (R)-Arotinolol concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of (R)-Arotinolol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling pathway.
Experimental Workflow for 5-HT1B Receptor Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
References
Application Note: Solid-Phase Extraction for Arotinolol from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arotinolol is a potent antihypertensive agent possessing both alpha and beta-blocking properties.[1] Accurate quantification of arotinolol and its metabolites in biological matrices like plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, reduced solvent consumption, and the potential for automation.[2][3]
This application note provides a detailed protocol for the extraction of arotinolol from plasma and urine samples using C18 reversed-phase SPE cartridges. The methodology is based on validated procedures and is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorimetric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]
Experimental Protocols
This section details the step-by-step procedure for extracting arotinolol from biological samples.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., Bakerbond 1 ml capacity)[1][5]
-
Solvents: Methanol (HPLC grade), Water (HPLC grade), Diethyl ether, n-Hexane, Chloroform, Triethylamine
-
Reagents: Internal Standard (IS) solution (e.g., Alpiropride or Haloperidol)[1][4]
-
Apparatus: SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator), vortex mixer, centrifuge, analytical balance.
Sample Pre-treatment
Proper sample pre-treatment is essential for optimal analyte retention and removal of interfering substances.[2]
For Plasma Samples:
-
Pipette 1.0 mL of the plasma sample into a clean glass test tube.
-
Add a known amount of internal standard solution (e.g., 50 µL of 5 µg/mL Alpiropride).[1]
-
Vortex the sample for 30 seconds to ensure homogeneity.
For Urine Samples:
-
Pipette 100 µL of the urine sample into a clean glass test tube.
-
Add 250 µL of blank plasma and 100 µL of the internal standard solution.[1]
-
Vortex the mixture for 30 seconds. This step helps to normalize the matrix for consistent extraction performance.[1]
Solid-Phase Extraction (SPE) Protocol
The following protocol is performed using a vacuum manifold.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges onto the manifold.
-
Wash the cartridges with 1.0 mL of methanol.
-
Equilibrate the cartridges with 1.0 mL of HPLC-grade water. Do not allow the sorbent bed to dry out before sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma or urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 3 x 1.0 mL of HPLC-grade water to remove salts and other polar impurities.[1][5]
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 3 x 1.0 mL of a diethyl ether/n-hexane (50:50, v/v) mixture to remove lipids and other non-polar interferences.[1][5]
-
After the final wash, apply a full vacuum for 5 minutes to thoroughly dry the sorbent bed.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the arotinolol and internal standard from the cartridge using 2 x 1.0 mL of a chloroform/triethylamine (90:10, v/v) mixture.[5]
-
Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of the mobile phase used for the subsequent chromatographic analysis.[5]
-
Analysis: The reconstituted sample is now ready for injection into an HPLC or LC-MS/MS system.
Data Presentation
The described SPE protocol, when coupled with a validated analytical method, yields reliable quantitative data. The following tables summarize performance characteristics from published methods for arotinolol analysis.
Table 1: LC-MS/MS Method Validation Parameters for Arotinolol Enantiomers in Rat Plasma [4]
| Parameter | R-(-)-Arotinolol | S-(+)-Arotinolol |
| Linearity Range | 1.00 - 200.0 ng/mL | 1.00 - 200.0 ng/mL |
| Correlation Coefficient (r²) | >0.992 | >0.992 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.00 ng/mL |
| Intra-day Precision (%RSD) | 5.6% - 8.9% | 4.6% - 7.4% |
| Inter-day Precision (%RSD) | 5.6% - 8.9% | 4.6% - 7.4% |
| Accuracy (%RE) | 0.0% - 7.0% | 5.0% - 10.0% |
Table 2: Recovery and Matrix Effect for Arotinolol Enantiomers in Rat Plasma using SPE [4]
| Parameter | R-(-)-Arotinolol | S-(+)-Arotinolol |
| Extraction Recovery | 87.2% - 99.2% | 88.0% - 92.4% |
| Matrix Factor | 1.03 - 1.09 | 0.84 - 0.95 |
Table 3: HPLC-Fluorimetric Method Parameters in Human Biological Samples [1][6]
| Parameter | Plasma | Urine |
| Arotinolol Calibration Range | 0 - 100 ng/mL | 0 - 1000 ng/mL |
| Limit of Quantification (Arotinolol) | 2 ng/mL | 20 ng/mL |
| Detection Limit (Enantiomers) | 2 ng/mL | 2 ng/mL |
Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to final analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Preparation of (R)-Arotinolol Stock Solutions for Cell Culture Experiments
Abstract
This document provides a detailed protocol for the preparation, storage, and application of (R)-Arotinolol stock solutions for in vitro cell culture experiments. (R)-Arotinolol is a nonselective α/β-adrenergic receptor blocker, and precise preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage to ensure the stability and integrity of the compound. Additionally, it addresses the importance of solvent choice and final solvent concentration to minimize cytotoxicity in cell-based assays.
Introduction
(R)-Arotinolol is a potent antagonist of both α- and β-adrenergic receptors.[1] Its activity makes it a valuable tool for studying adrenergic signaling pathways in various physiological and pathological contexts, including cardiovascular research and oncology. Accurate and consistent preparation of (R)-Arotinolol solutions is a fundamental prerequisite for in vitro studies investigating its mechanism of action and therapeutic potential. This application note details a standardized protocol for preparing high-concentration stock solutions of (R)-Arotinolol hydrochloride, primarily using dimethyl sulfoxide (DMSO) as the solvent, and provides guidelines for its subsequent dilution for use in cell culture media.
Physicochemical Properties and Solubility
Proper handling and dissolution of (R)-Arotinolol hydrochloride require an understanding of its key physicochemical properties.
| Property | Value |
| Chemical Name | 5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide hydrochloride |
| Molecular Formula | C₁₅H₂₂ClN₃O₂S₃ |
| Molecular Weight | 408.0 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO: ≥ 55 mg/mL (≥ 134.8 mM)[2] |
| Water: Practically insoluble[2] | |
| Ethanol: Sparingly soluble |
(R)-Arotinolol is most commonly available as the hydrochloride salt. The information provided pertains to this form.
Experimental Protocols
Materials
-
(R)-Arotinolol hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line in use
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution, a commonly used concentration for convenient downstream dilutions.
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), place a sterile microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Weighing (R)-Arotinolol HCl: Carefully weigh 4.08 mg of (R)-Arotinolol hydrochloride powder directly into the sterile tube.
-
Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional but Recommended): While DMSO is generally considered sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents. This step is crucial if the stock solution will be used for long-term experiments or with sensitive cell lines.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, nuclease-free tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[3]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2] Protect the aliquots from light.
Preparation of Working Solutions
It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% or lower being preferable, especially for sensitive cell lines or long-term incubation.[4]
Example Dilution to a 10 µM Working Solution:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, an intermediate dilution can be prepared. For example, dilute the 10 mM primary stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the primary or intermediate stock solution to the final volume of cell culture medium. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM primary stock, you would perform a 1:1000 dilution by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the (R)-Arotinolol. This allows for the differentiation of the effects of the compound from any effects of the solvent.
Application Example: In Vitro Cancer Cell Viability Assay
While specific in vitro studies detailing the working concentrations of (R)-Arotinolol are limited, studies on other beta-blockers, such as propranolol, in cancer cell lines have shown effective concentrations in the micromolar range. For example, propranolol has demonstrated effects on cell viability in non-small cell lung cancer cell lines at concentrations around 12 µM.[3]
Based on this, a typical starting point for determining the effective concentration of (R)-Arotinolol in a cell viability assay (e.g., MTT or WST-1 assay) would be to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.
Signaling Pathways and Experimental Workflows
(R)-Arotinolol acts as an antagonist at α1, β1, and β2 adrenergic receptors.[1] Stimulation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse cellular responses. By blocking these receptors, (R)-Arotinolol can inhibit these signaling cascades.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of (R)-Arotinolol stock solutions for use in cell culture experiments. Adherence to these guidelines for dissolution, storage, and dilution will help ensure the consistency and accuracy of experimental results. It is always recommended to perform a dose-response curve to determine the optimal working concentration for the specific cell line and assay being used, while carefully controlling for potential solvent-induced cytotoxicity.
References
Experimental Design for Studying Arotinolol's Effect on Morning Hypertension
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Morning Hypertension
Morning hypertension, characterized by a rapid surge in blood pressure (BP) upon waking, is a significant and independent risk factor for cardiovascular events, including stroke and myocardial infarction. This early morning BP surge is driven by a confluence of physiological changes, including the activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[1] Effective management of morning hypertension is a key therapeutic goal in the treatment of hypertensive patients.
Arotinolol is a third-generation beta-blocker that possesses both non-selective beta-adrenergic and alpha-1 adrenergic receptor blocking properties.[2][3][4] This dual mechanism of action suggests a potential advantage in controlling the multifaceted pathophysiology of morning hypertension. By blocking beta-1 receptors in the heart, Arotinolol reduces heart rate and cardiac output. Simultaneously, its alpha-1 blockade induces vasodilation, thereby lowering peripheral resistance.[5] This combined action may effectively blunt the sharp rise in blood pressure experienced by many hypertensive patients in the morning.
These application notes provide a detailed experimental framework for investigating the efficacy of Arotinolol in managing morning hypertension, encompassing both preclinical and clinical study designs.
Pharmacological Profile of Arotinolol
Arotinolol hydrochloride is a non-selective alpha/beta-adrenergic receptor blocker.[6][7] Its therapeutic effect in hypertension is attributed to its ability to:
-
Block Beta-1 Adrenergic Receptors: Primarily located in the heart, blockade of these receptors leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output.
-
Block Beta-2 Adrenergic Receptors: While contributing to its antihypertensive effect, blockade of these receptors in the lungs can be a contraindication for patients with asthma or COPD.
-
Block Alpha-1 Adrenergic Receptors: Located on vascular smooth muscle, their blockade inhibits vasoconstriction induced by catecholamines (e.g., norepinephrine), leading to vasodilation and a reduction in total peripheral resistance.[5]
This dual blockade provides a comprehensive approach to blood pressure control. A study has shown that arotinolol can lower nighttime blood pressure levels more significantly in non-dipper hypertensive patients, aiding in the restoration of a more normal circadian blood pressure rhythm.[8]
Signaling Pathway and Mechanism of Action
The antihypertensive effect of Arotinolol is mediated through its simultaneous blockade of alpha-1 and beta-adrenergic receptors. The following diagram illustrates the key signaling pathways affected by Arotinolol.
Caption: Arotinolol's dual blockade of alpha-1 and beta-1 adrenergic receptors.
Preclinical Experimental Design: Spontaneously Hypertensive Rat (SHR) Model
Spontaneously Hypertensive Rats (SHR) are a well-established model for essential hypertension and exhibit a diurnal variation in blood pressure, making them suitable for studying morning hypertension.[9]
Experimental Workflow
Caption: Workflow for the preclinical evaluation of Arotinolol in SHRs.
Detailed Protocol
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Groups (n=10 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Arotinolol (low dose, e.g., 10 mg/kg/day)
-
Group 3: Arotinolol (high dose, e.g., 30 mg/kg/day)
-
Group 4: Active comparator (e.g., a pure beta-blocker like propranolol)
-
-
Drug Administration: Oral gavage, once daily in the evening to target morning BP.
-
Blood Pressure Monitoring:
-
Method: Radiotelemetry for continuous, 24-hour BP monitoring. This method is considered the gold standard for conscious, freely moving animals.[10]
-
Data Collection: Systolic BP (SBP), Diastolic BP (DBP), and Heart Rate (HR) will be recorded continuously. The primary endpoint will be the change in the average SBP during the first 2 hours of the light (active) phase.
-
-
Biomarker Analysis: At the end of the treatment period, blood samples will be collected for the analysis of:
-
Plasma Renin Activity (PRA)
-
Plasma Aldosterone
-
Plasma Catecholamines (Norepinephrine and Epinephrine)
-
Data Presentation: Preclinical
Table 1: Hypothetical Preclinical Data on Morning SBP in SHRs
| Treatment Group | Baseline Morning SBP (mmHg) | Week 4 Morning SBP (mmHg) | Change from Baseline (mmHg) | % Reduction |
| Vehicle Control | 185 ± 5 | 188 ± 6 | +3 | - |
| Arotinolol (10 mg/kg) | 186 ± 4 | 165 ± 5 | -21 | 11.3% |
| Arotinolol (30 mg/kg) | 184 ± 5 | 152 ± 4 | -32 | 17.4% |
| Propranolol | 185 ± 6 | 170 ± 5 | -15 | 8.1% |
Table 2: Hypothetical Preclinical Biomarker Data in SHRs
| Treatment Group | Plasma Renin Activity (ng/mL/hr) | Plasma Aldosterone (pg/mL) | Plasma Norepinephrine (pg/mL) |
| Vehicle Control | 4.5 ± 0.5 | 150 ± 15 | 650 ± 50 |
| Arotinolol (30 mg/kg) | 3.2 ± 0.4 | 110 ± 12 | 480 ± 45 |
| Propranolol | 3.8 ± 0.5 | 135 ± 14 | 550 ± 52 |
Clinical Trial Design: Arotinolol for Morning Hypertension
A randomized, double-blind, active-controlled, parallel-group study is proposed to evaluate the efficacy and safety of Arotinolol in patients with essential hypertension and a pronounced morning BP surge.
Study Design
Caption: Clinical trial workflow for Arotinolol in morning hypertension.
Detailed Protocol
-
Patient Population: Adults (18-65 years) with essential hypertension (clinic SBP 140-179 mmHg and/or DBP 90-109 mmHg) and a morning BP surge (defined as a sleep-trough morning SBP surge >20 mmHg).[11][12]
-
Exclusion Criteria: Secondary hypertension, severe heart failure, history of myocardial infarction or stroke within 6 months, asthma or COPD, and resting heart rate <60 bpm.[12]
-
Study Arms:
-
Arm A: Arotinolol (10-20 mg/day, administered in the evening)
-
Arm B: Active Comparator (e.g., a long-acting calcium channel blocker like amlodipine, 5-10 mg/day)
-
-
Primary Endpoint: Change from baseline in the mean SBP during the 2 hours after waking, as measured by 24-hour Ambulatory Blood Pressure Monitoring (ABPM).
-
Secondary Endpoints:
-
Change in 24-hour mean SBP and DBP.
-
Change in heart rate.
-
Proportion of patients achieving morning BP control (<135/85 mmHg).
-
Assessment of safety and tolerability.
-
-
Biomarker Analysis: Blood samples will be collected at baseline and at the end of the study to measure plasma renin activity, aldosterone, and catecholamines.
Data Presentation: Clinical
Table 3: Hypothetical Clinical Data on Morning SBP
| Treatment Group | Baseline Morning SBP (mmHg) | Week 12 Morning SBP (mmHg) | Mean Change (mmHg) | p-value vs. Comparator |
| Arotinolol | 155.2 ± 8.1 | 138.5 ± 7.5 | -16.7 | <0.05 |
| Amlodipine | 154.8 ± 7.9 | 142.1 ± 8.0 | -12.7 | - |
Table 4: Hypothetical Clinical Biomarker Data
| Treatment Group | Change in Plasma Renin Activity (ng/mL/hr) | Change in Plasma Aldosterone (pg/mL) | Change in Plasma Norepinephrine (pg/mL) |
| Arotinolol | -1.2 ± 0.3 | -35.2 ± 5.1 | -150.6 ± 20.3 |
| Amlodipine | -0.5 ± 0.2 | -15.8 ± 4.5 | -55.2 ± 15.8 |
Experimental Protocols: Biomarker Analysis
Protocol for Plasma Renin Activity (PRA) and Aldosterone Measurement (ELISA)
-
Sample Collection and Processing:
-
Assay Principle (Competitive ELISA):
-
The microplate is pre-coated with an antibody specific to the target analyte (renin or aldosterone).
-
During the reaction, the analyte in the sample competes with a fixed amount of biotin-labeled analyte for binding sites on the antibody.
-
After washing, an avidin-HRP conjugate is added, followed by a TMB substrate.
-
The color development is stopped, and the absorbance is measured at 450 nm. The concentration is inversely proportional to the color intensity.[11]
-
-
Procedure (General Outline):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and plasma samples to the appropriate wells.
-
Add the enzyme-analyte conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate.
-
Add the stop solution and read the absorbance.
-
Calculate the concentrations based on the standard curve.
-
Protocol for Plasma Catecholamine Measurement (HPLC)
-
Sample Collection and Processing:
-
Collect whole blood in heparinized tubes containing a preservative (e.g., EGTA and glutathione).
-
Immediately place the tubes on ice and centrifuge at 1000 x g for 15 minutes at 4°C.
-
Separate plasma and store at -80°C.
-
-
Extraction:
-
Catecholamines are extracted from the plasma using an alumina extraction method to concentrate the analytes and remove interfering substances.
-
-
Chromatographic Separation:
-
Detection:
-
An electrochemical detector is used to quantify the eluted catecholamines based on their oxidation potential.
-
-
Quantification:
-
The concentrations of norepinephrine and epinephrine are determined by comparing the peak areas of the samples to those of known standards.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of Arotinolol's effect on morning hypertension. The combination of a well-controlled preclinical study in SHRs and a rigorous clinical trial in a targeted patient population will yield valuable data on the efficacy, safety, and mechanistic underpinnings of Arotinolol's action. The detailed protocols for biomarker analysis will further elucidate the pharmacological effects of Arotinolol on the key neurohormonal systems involved in blood pressure regulation. This comprehensive approach will provide the necessary evidence to support the potential clinical utility of Arotinolol as a targeted therapy for the management of morning hypertension.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The alpha/beta-adrenergic receptor blocker arotinolol activates the thermogenesis of brown adipose tissue in monosodium-L-glutamate-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ccjm.org [ccjm.org]
- 6. chromsoc.jp [chromsoc.jp]
- 7. The efficacy and safety of arotinolol combined with a different calcium channel blocker in the treatment of Chinese patients with essential hypertension: a one-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 9. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Efficacy and Safety of Arotinolol Hydrochloride on Morning Blood Pressure and Heart Rate | Clinical Research Trial Listing [centerwatch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Baseline Resolution of Arotinolol Enantiomers
Welcome to the technical support center for the chiral separation of Arotinolol enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in achieving baseline resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating Arotinolol enantiomers?
A1: The scientific literature indicates that two main types of chiral stationary phases are highly effective for the chiral separation of Arotinolol and other beta-blockers:
-
Macrocyclic antibiotic-based CSPs: Specifically, the Chirobiotic V column, which is based on the vancomycin chiral selector, has demonstrated successful baseline separation of Arotinolol enantiomers.[1][2]
-
Polysaccharide-based CSPs: The Chiralpak AD-H column, which utilizes an amylose-based chiral selector, has also been reported to achieve excellent resolution of Arotinolol enantiomers.[3]
Q2: What are the typical mobile phase modes used for Arotinolol enantiomer separation?
A2: The choice of mobile phase mode is highly dependent on the selected chiral stationary phase. The two primary modes are:
-
Polar Organic Mode (POM): This mode is commonly used with macrocyclic antibiotic CSPs like the Chirobiotic V. It typically consists of a polar organic solvent, such as methanol, with small amounts of acidic and basic additives like acetic acid (HAc) and triethylamine (TEA) to facilitate elution and improve peak shape.[1]
-
Normal Phase Mode: This mode is frequently employed with polysaccharide-based CSPs like the Chiralpak AD-H. The mobile phase is a mixture of a non-polar solvent, such as hexane, and an alcohol modifier like ethanol or isopropanol. Basic additives like diethylamine (DEA) or triethylamine (TEA) are often included to enhance resolution.[3]
Q3: Why are acidic and basic additives necessary in the mobile phase?
A3: Acidic and basic additives play a crucial role in the chiral separation of ionizable compounds like Arotinolol. For basic compounds like beta-blockers, basic additives such as triethylamine or diethylamine are often used to improve peak shape and selectivity.[4] In some cases, a combination of a small amount of an acid and a base is used to achieve optimal separation by controlling the ionization state of both the analyte and the stationary phase.[1] The presence of these minor additives can lead to significant changes in the resolution of the enantiomers.[5]
Q4: Can I use reversed-phase chromatography for Arotinolol enantiomer separation?
A4: While normal phase and polar organic modes are more commonly reported for Arotinolol, reversed-phase methods can also be developed for beta-blocker separations, particularly with certain CSPs like Chiral AGP columns.[6] However, for the widely used polysaccharide and macrocyclic antibiotic columns, normal phase and polar organic modes are generally the starting points for method development.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP and Mobile Phase Mode: Ensure that you are using the appropriate mobile phase mode for your chosen chiral stationary phase (e.g., normal phase for Chiralpak AD-H, polar organic for Chirobiotic V).
-
Optimize Alcohol Modifier Concentration (Normal Phase): The percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane) is critical. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks. Systematically vary the alcohol percentage to find the optimal balance.
-
Optimize Additive Concentration: The concentration of acidic and basic additives can significantly impact resolution. For basic drugs like Arotinolol on polysaccharide columns, increasing the concentration of a basic additive like diethylamine can improve resolution up to an optimal point.[4] Similarly, for macrocyclic antibiotic columns in polar organic mode, the ratio of acetic acid to triethylamine is a key parameter to optimize.[1] An excessive concentration of additives can sometimes decrease resolution.[1]
-
Change Alcohol Modifier: The type of alcohol modifier can influence chiral recognition. If ethanol is not providing adequate separation, try isopropanol or another alcohol.
-
Lower Flow Rate and Temperature: Chiral separations often benefit from lower flow rates, as this can enhance the interactions between the enantiomers and the CSP.[7] Lowering the column temperature can also increase selectivity and improve resolution.
Issue 2: Peak Tailing
Peak tailing is a common issue in HPLC, and for basic compounds like Arotinolol, it is often due to secondary interactions with the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Logical steps to diagnose and resolve peak tailing.
Detailed Steps:
-
Optimize Basic Additive: For basic analytes like Arotinolol, peak tailing can be caused by interactions with residual silanol groups on the silica support. Adding or increasing the concentration of a basic additive like triethylamine (TEA) or diethylamine (DEA) can help to mask these silanols and improve peak shape.
-
Introduce an Acidic Additive: In polar organic mode, a combination of a basic and an acidic additive is often used. The acid can help to protonate the basic analyte, which can lead to more favorable interactions with the CSP and reduce peak tailing.
-
Check Sample Solvent: Ensure that the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Health: Peak tailing that develops over time may indicate column contamination or degradation. Consider flushing the column according to the manufacturer's instructions or replacing it if performance does not improve.
Issue 3: Unstable Retention Times
Fluctuations in retention times can compromise the reliability of your analysis.
Troubleshooting Workflow for Unstable Retention Times
Caption: A systematic approach to resolving retention time instability.
Detailed Steps:
-
Column Equilibration: Chiral stationary phases, especially in normal phase mode, can require extended equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Mobile Phase Preparation: In normal phase chromatography, the retention times are very sensitive to the concentration of polar constituents in the mobile phase, including water. Ensure consistent and accurate preparation of the mobile phase. Proper degassing is also essential to prevent bubble formation in the pump.
-
HPLC System: Check the HPLC pump for any leaks and ensure it is delivering a consistent flow rate. Temperature fluctuations can also affect retention times, so use a column oven to maintain a stable temperature.
Quantitative Data on Mobile Phase Optimization
The following tables provide representative data on how changes in mobile phase composition can affect the retention factor (k'), separation factor (α), and resolution (Rs) of beta-blocker enantiomers.
Table 1: Effect of Alcohol Modifier on a Polysaccharide-Based CSP (e.g., Chiralpak AD-H) in Normal Phase
| Mobile Phase (Hexane:Alcohol:DEA, v/v/v) | Enantiomer | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 80:20 Ethanol:0.1 | 1 | 2.5 | 1.20 | 2.1 |
| 2 | 3.0 | |||
| 70:30 Ethanol:0.1 | 1 | 1.8 | 1.18 | 1.9 |
| 2 | 2.1 | |||
| 80:20 Isopropanol:0.1 | 1 | 3.2 | 1.25 | 2.5 |
| 2 | 4.0 |
Note: This data is illustrative and based on typical trends observed for beta-blocker separations. Actual values will vary depending on the specific analyte and experimental conditions.
Table 2: Effect of Additives on a Macrocyclic Antibiotic-Based CSP (e.g., Chirobiotic V) in Polar Organic Mode
| Mobile Phase (Methanol:HAc:TEA, v/v/v) | Enantiomer | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| 100:0.02:0.01 | 1 | 4.5 | 1.15 | 1.8 |
| 2 | 5.2 | |||
| 100:0.02:0.03 | 1 | 3.8 | 1.22 | 2.3 |
| 2 | 4.6 | |||
| 100:0.04:0.03 | 1 | 3.5 | 1.18 | 2.0 |
| 2 | 4.1 |
Note: This data is illustrative and based on trends reported for Arotinolol and similar compounds.[1] Actual values will vary.
Experimental Protocols
Protocol 1: Chiral Separation of Arotinolol Enantiomers using a Polysaccharide-Based CSP
Objective: To achieve baseline separation of Arotinolol enantiomers using a Chiralpak AD-H column in normal phase mode.
Materials:
-
HPLC system with UV detector
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)
-
Arotinolol standard
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Diethylamine (DEA)
-
Triethylamine (TEA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, ethanol, diethylamine, and triethylamine in the ratio of 30:70:0.1:0.1 (v/v/v/v).[3]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of Arotinolol in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Arotinolol standard solution.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.
-
Protocol 2: Chiral Separation of Arotinolol Enantiomers using a Macrocyclic Antibiotic-Based CSP
Objective: To achieve baseline separation of Arotinolol enantiomers using a Chirobiotic V column in polar organic mode.
Materials:
-
HPLC system with UV detector
-
Chirobiotic V column (150 mm x 4.6 mm, 5 µm)
-
Arotinolol standard
-
HPLC-grade methanol
-
Glacial acetic acid (HAc)
-
Triethylamine (TEA)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Prepare a stock solution of Arotinolol in methanol.
-
Dilute with the mobile phase to a suitable working concentration.
-
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the prepared Arotinolol sample.
-
Monitor the separation and calculate the resolution between the enantiomer peaks.
-
By following these guidelines and protocols, researchers can systematically optimize their mobile phase to achieve robust and reliable baseline resolution of Arotinolol enantiomers.
References
- 1. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Improving recovery of Arotinolol enantiomers from plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery and analysis of arotinolol enantiomers from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting arotinolol enantiomers from plasma?
A1: The two most prevalent methods for extracting arotinolol enantiomers from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE using ethyl ether has been shown to be effective, with mean extraction efficiencies in the range of 96–104% for each enantiomer.[1][2] SPE is also a viable and often preferred method for its cleanliness and potential for automation.[3]
Q2: Which analytical technique is most suitable for separating arotinolol enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard technique for the enantioselective separation of arotinolol.[1] For higher sensitivity and selectivity, particularly at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[3]
Q3: What type of HPLC column is recommended for arotinolol enantiomer separation?
A3: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective for the chiral separation of beta-blockers like arotinolol. Specific columns that have been successfully used include Chirobiotic V, Chirobiotic T, and CHIRALPAK AD-H.[1][3][4] The choice of column will depend on the specific mobile phase and analytical conditions.
Q4: What are the typical validation parameters for an analytical method for arotinolol in plasma?
A4: A validated method for arotinolol enantiomers in plasma should demonstrate acceptable accuracy, precision, specificity, linearity, and sensitivity.[3] Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and recovery. For example, one validated HPLC method had a linear range of 50–400 ng/mL and a detection limit of 20 ng/mL for each enantiomer.[1][2]
Q5: Is arotinolol stable in plasma samples?
A5: Arotinolol is susceptible to degradation under certain conditions. It has been shown to degrade in alkaline, acidic, and oxidative conditions, as well as when exposed to heat.[1][2] However, it is reported to be stable in sunlight.[1][2] Therefore, it is crucial to handle and store plasma samples appropriately to prevent degradation of the analytes.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Interaction with residual silanol groups on the column | This is a common issue when analyzing basic compounds like arotinolol.[2] Ensure the mobile phase contains a competing base, such as triethylamine or diethylamine, to improve peak shape.[5] |
| Column Overload | Injecting too much sample can lead to peak distortion.[6] Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.[7] Prepare a fresh batch of mobile phase, carefully checking the pH. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape.[6][7] If a guard column is used, replace it. If the problem persists, try backflushing the analytical column or, if necessary, replace it. |
Problem 2: Low Recovery of Arotinolol Enantiomers
| Possible Cause | Troubleshooting Step |
| Suboptimal LLE or SPE Protocol | The extraction efficiency is highly dependent on the protocol. For LLE, ensure the pH of the aqueous phase is optimized and that there is sufficient mixing and phase separation. For SPE, ensure the correct sorbent, conditioning, loading, washing, and elution solvents are being used. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the analytes completely. Try a stronger elution solvent or increase the volume of the elution solvent. |
| Analyte Degradation during Sample Preparation | Arotinolol can degrade under certain conditions.[1][2] Avoid exposure of samples to high heat and strong acidic or basic conditions during the extraction process. |
| Matrix Effects in LC-MS/MS | Components of the plasma matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification and apparent low recovery.[3] Evaluate and minimize matrix effects by optimizing the sample preparation method or using a different ionization source. |
Problem 3: Poor Resolution of Enantiomers
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Composition | The composition of the mobile phase, including the organic modifier and any additives, is critical for chiral separation.[5][8] Re-optimize the mobile phase composition. Small changes in the percentage of the organic modifier or the concentration of the additive can have a significant impact on resolution. |
| Inappropriate Chiral Stationary Phase | The selected CSP may not be suitable for resolving arotinolol enantiomers under the current conditions. Consult literature for recommended CSPs for beta-blockers.[4][8] |
| Suboptimal Flow Rate or Temperature | These parameters can influence the efficiency of the separation. Optimize the flow rate and column temperature to achieve the best resolution. |
| Column Deterioration | Over time, the performance of a chiral column can degrade. If you observe a gradual loss of resolution, the column may need to be replaced. |
Quantitative Data Summary
Table 1: Recovery of Arotinolol Enantiomers from Plasma
| Extraction Method | Enantiomer | Recovery Range (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Ether) | S-(+)-arotinolol & R-(-)-arotinolol | 96 - 104 | [1][2] |
| Solid-Phase Extraction | R-(-)-arotinolol | 87.2 - 99.2 | [3] |
| Solid-Phase Extraction | S-(+)-arotinolol | 88.0 - 92.4 | [3] |
Table 2: Method Validation Parameters for Arotinolol Enantiomers in Plasma
| Parameter | Value | Analytical Method | Reference |
| Linearity Range | 50 - 400 ng/mL | HPLC-UV | [1][2] |
| Linearity Range | 1.00 - 200.0 ng/mL | LC-MS/MS | [3] |
| Limit of Detection (LOD) | 20 ng/mL | HPLC-UV | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | LC-MS/MS | [3] |
| Intra-day Precision (RSD) | ≤ 7.1% | HPLC-UV | [1][2] |
| Inter-day Precision (RSD) | 5.6% - 8.9% (R-enantiomer) | LC-MS/MS | [3] |
| Inter-day Precision (RSD) | 4.6% - 7.4% (S-enantiomer) | LC-MS/MS | [3] |
| Accuracy | 0.0% - 7.0% (R-enantiomer) | LC-MS/MS | [3] |
| Accuracy | 5.0% - 10.0% (S-enantiomer) | LC-MS/MS | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Arotinolol Enantiomers from Plasma
-
Sample Preparation: To 1 mL of human plasma in a centrifuge tube, add a known concentration of the internal standard.
-
Alkalinization: Add an appropriate volume of a basic solution (e.g., 1M NaOH) to raise the pH of the plasma sample.
-
Extraction: Add 5 mL of ethyl ether to the tube.
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl ether) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Protocol 2: Chiral HPLC Analysis of Arotinolol Enantiomers
-
HPLC System: A standard HPLC system with a UV or MS/MS detector.
-
Chiral Column: Chirobiotic V column.
-
Mobile Phase: A polar organic mobile phase consisting of methanol:glacial acetic acid:triethylamine (100:0.02:0.03, v/v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detector set at 315 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
Caption: Experimental workflow for the analysis of arotinolol enantiomers in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Degradation of Arotinolol Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the forced degradation analysis of Arotinolol. The information is designed to offer practical solutions and a deeper understanding of the stability characteristics of this nonselective α/β-adrenergic receptor blocker.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Arotinolol under stress conditions?
Arotinolol is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] Under forced degradation conditions, it has been observed to degrade in acidic, alkaline, and oxidative environments, as well as under thermal stress.[2] However, Arotinolol has been found to be stable under photolytic conditions (sunlight).[2]
Q2: What are the expected degradation products of Arotinolol?
Common degradation products identified during quality control and stability studies include N-dealkylated and N-oxide species, desulfide/desulfurized analogs, and hydroxylated metabolites.[1] The N-desalkyl derivative, the tertiary amine N-oxide, and a desulfured phenyl derivative are frequently observed compounds in LC-MS and HPLC analyses.[1]
Q3: What is a suitable stability-indicating method for Arotinolol analysis?
A proven stability-indicating method utilizes High-Performance Liquid Chromatography (HPLC). A successful separation of Arotinolol from its degradation products has been achieved using a Chirobiotic V column with a mobile phase consisting of methanol, glacial acetic acid, and triethylamine (100:0.02:0.03, v/v/v) at a flow rate of 1 ml/min, with UV detection at 315 nm.[2][3]
Q4: What are the recommended storage conditions for Arotinolol to minimize degradation?
To ensure the stability of Arotinolol active pharmaceutical ingredient (API) and its formulated products, it is recommended to store them in a cool, dry place, protected from light.[1] These precautions help to mitigate hydrolytic, oxidative, and photolytic degradation.
Troubleshooting Guide
This section addresses common issues that may arise during the experimental analysis of Arotinolol degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| No or minimal degradation observed under stress conditions. | Inadequate stress conditions (e.g., concentration of stressor, temperature, or duration of exposure is too low). | - Increase the concentration of the acid, base, or oxidizing agent. - Elevate the temperature for thermal degradation studies. - Extend the duration of exposure to the stress condition. - Ensure proper mixing of the sample with the stressor. |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Lower the temperature for thermal and hydrolytic studies. - Decrease the duration of exposure. - For light-sensitive compounds (though Arotinolol is reported as stable to sunlight), ensure appropriate light exposure levels are used. |
| Poor peak shape (tailing, fronting, or broad peaks) in HPLC chromatogram. | - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's ionization state. - Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase. - Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. | - Dilute the sample before injection. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Arotinolol. - Flush the column with a strong solvent or replace the column if necessary. - Use a different column chemistry or add a competing base to the mobile phase. |
| Baseline noise or drift in HPLC chromatogram. | - Air Bubbles in the System: Dissolved gases in the mobile phase or leaks in the system. - Contaminated Mobile Phase: Impurities in the solvents or reagents. - Detector Issues: Fluctuating lamp intensity or temperature. - Pump Malfunction: Inconsistent solvent delivery. | - Degas the mobile phase using sonication or helium sparging. Check for leaks in the tubing and connections. - Use high-purity solvents and freshly prepared mobile phase. Filter the mobile phase before use. - Allow the detector to warm up properly. Check the lamp's lifespan and replace if necessary. Ensure stable laboratory temperature. - Purge the pump and check for proper check valve function. |
| Inconsistent retention times. | - Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of volatile components. - Fluctuations in Column Temperature: Inconsistent oven temperature. - Pump Issues: Inconsistent flow rate. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prepare the mobile phase accurately and keep it covered to prevent evaporation. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and ensure a consistent flow rate. - Allow sufficient time for the column to equilibrate before starting the analysis. |
Quantitative Data Summary
The following table summarizes the quantitative data on Arotinolol degradation under various stress conditions. The goal of forced degradation studies is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 7 days | Room Temperature | Stable | [2] |
| 1 M HCl | 7 days | Room Temperature | 20.90% | [2] | |
| Alkaline Hydrolysis | 1 N NaOH | 48 hours | Room Temperature | 100% | [2] |
| Oxidative Degradation | H₂O₂ | Not Specified | Room Temperature | "Highly labile" | [2] |
| Thermal Degradation | 80°C | 7 days | 80°C | 35.47% | [2] |
| Photolytic Degradation | Sunlight | Not Specified | Not Specified | Stable | [2] |
Experimental Protocols
Forced Degradation (Stress Testing) of Arotinolol
These protocols are based on general ICH guidelines for forced degradation studies and specific findings for Arotinolol. The aim is to achieve a target degradation of 5-20%.[3]
1. Acid Hydrolysis:
-
Prepare a solution of Arotinolol in 1 M hydrochloric acid (HCl).
-
Store the solution at room temperature for up to 7 days.
-
Withdraw aliquots at appropriate time intervals (e.g., 24, 48, 96, 168 hours).
-
Neutralize the aliquots with an equivalent amount of sodium hydroxide (NaOH) before analysis.
2. Alkaline Hydrolysis:
-
Prepare a solution of Arotinolol in 1 N sodium hydroxide (NaOH).
-
Store the solution at room temperature.
-
Due to high reactivity, withdraw aliquots at shorter time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of hydrochloric acid (HCl) before analysis.
3. Oxidative Degradation:
-
Prepare a solution of Arotinolol in a solution of 3-30% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature.
-
Monitor the degradation closely, withdrawing aliquots at frequent intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase before HPLC analysis.
4. Thermal Degradation:
-
Place a solid sample of Arotinolol in a temperature-controlled oven at 80°C.
-
Expose the sample for up to 7 days.
-
Withdraw samples at various time points.
-
For solution-state thermal degradation, prepare a solution of Arotinolol in a suitable solvent and heat at a controlled temperature (e.g., 60-80°C).
5. Photolytic Degradation:
-
Expose a solution of Arotinolol to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
Stability-Indicating HPLC Method
-
Column: Chirobiotic V
-
Mobile Phase: Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Mandatory Visualizations
Signaling Pathway of Arotinolol
Arotinolol acts as a nonselective antagonist at α1, β1, and β2 adrenergic receptors.[4] Its primary mechanism involves blocking the effects of catecholamines (epinephrine and norepinephrine) at these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. The following diagram illustrates the general signaling pathways inhibited by Arotinolol.
Caption: Arotinolol's mechanism of action.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the logical workflow for conducting forced degradation studies of Arotinolol.
Caption: Forced degradation experimental workflow.
References
- 1. The alpha/beta-adrenergic receptor blocker arotinolol activates the thermogenesis of brown adipose tissue in monosodium-L-glutamate-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing matrix effects in LC-MS/MS analysis of (R)-Arotinolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of (R)-Arotinolol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my (R)-Arotinolol analysis?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as (R)-Arotinolol, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][3] The "matrix" comprises all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[2]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: Matrix effects are primarily caused by endogenous and exogenous substances present in biological samples.[4] Common culprits include phospholipids, salts, carbohydrates, and metabolites that can co-elute with the analyte.[4] Phospholipids are a major contributor to matrix-induced ionization suppression because they are a major component of cell membranes and often co-extract with analytes during sample preparation.[5] These interfering compounds can compete with the analyte for ionization in the MS source, leading to inaccurate quantification.[2]
Q3: How can I evaluate the presence and extent of matrix effects in my (R)-Arotinolol assay?
A3: The presence of matrix effects should be thoroughly evaluated during method development to ensure reliable analytical data.[1] A common method is to compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[6] The matrix factor (MF) is calculated by dividing the peak area in the presence of the matrix by the peak area in the absence of the matrix.[7] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The FDA recommends evaluating the matrix effect in at least six different sources of the biological matrix.[7]
Q4: What are the primary strategies to minimize matrix effects?
A4: The most effective strategies to minimize matrix effects involve optimizing sample preparation procedures, chromatographic conditions, and MS conditions.[1] Improving sample preparation is considered the best way to combat this issue.[8] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering matrix components.[2][8] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for matrix effects.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of (R)-Arotinolol signal | Inconsistent matrix effects between samples. | - Implement a more robust sample preparation method like SPE or phospholipid removal plates.[5][10] - Utilize a stable isotope-labeled internal standard for (R)-Arotinolol to compensate for variability.[11][12] |
| Low signal intensity (Ion Suppression) | Co-elution of phospholipids or other endogenous matrix components.[5] | - Optimize the chromatographic gradient to achieve better separation between (R)-Arotinolol and interfering peaks.[2] - Employ specific phospholipid removal techniques such as HybridSPE® or Ostro™ plates.[10][13][14] - Consider sample dilution if sensitivity allows.[8] |
| High signal intensity (Ion Enhancement) | Co-eluting compounds that enhance the ionization of (R)-Arotinolol. | - Improve chromatographic separation to isolate the (R)-Arotinolol peak from enhancing compounds.[15] - Evaluate different sample preparation techniques to remove the source of enhancement.[8] |
| Inconsistent internal standard response | The internal standard is experiencing different matrix effects than the analyte. | - If using a structural analog as an internal standard, switch to a stable isotope-labeled internal standard for (R)-Arotinolol, as it will have nearly identical physicochemical properties and experience similar matrix effects.[11][12] - Ensure the internal standard and analyte elute very close to each other.[12] |
Quantitative Data Summary
The following table summarizes recovery and matrix factor data for the analysis of (R)-Arotinolol and its enantiomer, (S)-Arotinolol, in rat plasma.[16]
| Analyte | Recovery Range (%) | Matrix Factor Range |
| (R)-(-)-Arotinolol | 87.2 - 99.2 | 1.03 - 1.09 |
| (S)-(+)-Arotinolol | 88.0 - 92.4 | 0.84 - 0.95 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for (R)-Arotinolol from Plasma
This protocol is based on a validated method for the determination of arotinolol enantiomers in rat plasma.[16]
-
Sample Pre-treatment: To 50.0 µL of rat plasma, add the internal standard solution (e.g., haloperidol).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute (R)-Arotinolol and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) with Phospholipid Removal
This protocol combines protein precipitation with a specific phospholipid removal step, which is a common strategy to reduce matrix effects.[5][13]
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample containing (R)-Arotinolol into a 96-well plate.
-
Precipitation: Add 300 µL of acetonitrile containing the internal standard to each well to precipitate proteins.
-
Mixing: Mix thoroughly for 1 minute.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate (e.g., HybridSPE®-Phospholipid or Ostro™).
-
Filtration/Elution: Apply vacuum or positive pressure to collect the phospholipid-depleted filtrate.
-
Analysis: Directly inject an aliquot of the filtrate into the LC-MS/MS system.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of (R)-Arotinolol.
Caption: Workflow for Protein Precipitation with Phospholipid Removal.
Caption: Troubleshooting Logic for Matrix Effects in (R)-Arotinolol Analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. e-b-f.eu [e-b-f.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. eijppr.com [eijppr.com]
- 16. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Poor Peak Shape in Chiral Chromatography of Arotinolol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chiral chromatography of Arotinolol. Our aim is to help you achieve optimal peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the chiral chromatography of Arotinolol?
Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. The most common causes include:
-
Column-related issues: Column degradation, contamination, or the use of an inappropriate chiral stationary phase (CSP).
-
Mobile phase problems: Incorrect mobile phase composition, pH, or the absence of necessary additives.
-
Sample-related issues: Sample overload, poor solubility in the mobile phase, or interactions with the stationary phase.
-
System issues: High dead volume in the HPLC system, leaks, or temperature fluctuations.
Q2: My Arotinolol peaks are tailing. What should I do?
Peak tailing is a common problem and can often be resolved by systematically investigating the following:
-
Check the Column:
-
Column Age and Usage: A well-used column may be degraded. Consider replacing it.
-
Column Contamination: Flush the column with a strong solvent recommended by the manufacturer.
-
Stationary Phase Interaction: Arotinolol has basic properties, which can lead to strong interactions with residual silanol groups on silica-based CSPs, causing tailing. Ensure your mobile phase contains additives to minimize these interactions.
-
-
Evaluate the Mobile Phase:
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, like triethylamine (TEA), can significantly improve the peak shape of basic compounds like Arotinolol by competing for active sites on the stationary phase.[1]
-
pH of the Mobile Phase: Ensure the pH of your mobile phase is appropriate for both the analyte and the column.
-
-
Review Sample Preparation:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.
-
Q3: My Arotinolol peaks are showing fronting. What is the likely cause?
Peak fronting is often an indicator of:
-
Sample Overload: This is the most common cause of peak fronting. Reduce the concentration of your sample or the injection volume.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, fronting can occur. Ensure complete dissolution and compatibility between the sample solvent and the mobile phase.
-
Column Collapse: In rare cases, a physical collapse of the column bed can cause fronting. This is usually accompanied by a sudden increase in backpressure.
Q4: I am observing split peaks for my Arotinolol enantiomers. What could be wrong?
Split peaks can be caused by several factors:
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or the system. Try back-flushing the column.
-
Column Void: A void or channel may have formed at the head of the column. This is more common with older columns.
-
Injection Issues: An issue with the injector, such as a partially blocked needle or port, can cause the sample to be introduced onto the column in a non-uniform manner.
-
Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak splitting.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape in the chiral chromatography of Arotinolol.
Caption: A logical workflow for diagnosing and resolving common peak shape issues in Arotinolol chiral chromatography.
Experimental Protocols
Below are detailed methodologies for the chiral separation of Arotinolol.
Method 1: Chirobiotic V Column
This method is effective for the baseline separation of Arotinolol enantiomers.[1][2]
-
Column: Chirobiotic V, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100:0.02:0.03, v/v/v)[1][2]
-
Detection: UV at 280 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Arotinolol sample in the mobile phase.
Method 2: CHIRALPAK AD-H Column
This alternative method can also be employed for the successful enantioseparation of Arotinolol.
-
Column: CHIRALPAK AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane : Ethanol with 0.02% Diethylamine (20:80, v/v)
-
Flow Rate: 0.550 mL/min
-
Detection: UV at 280 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Arotinolol sample in the mobile phase.
Data Presentation
The following tables summarize key quantitative data from validated chiral separation methods for Arotinolol.
Table 1: Method Performance on Chirobiotic V Column [1]
| Parameter | S-(+)-Arotinolol | R-(-)-Arotinolol |
| Retention Time (min) | ~5.8 | ~7.2 |
| Tailing Factor | < 1.2 | < 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Linearity Range | 50 - 400 ng/mL | 50 - 400 ng/mL |
| Limit of Detection (LOD) | 20 ng/mL | 20 ng/mL |
| Precision (%RSD) | < 2.0 | < 2.0 |
Table 2: Method Performance on CHIRALPAK AD-H Column
| Parameter | S-(+)-Arotinolol | R-(-)-Arotinolol |
| Retention Time (min) | ~8.5 | ~9.8 |
| Tailing Factor | < 1.3 | < 1.3 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.8} |
| Linearity Range | 1.00 - 200.0 ng/mL | 1.00 - 200.0 ng/mL |
| Limit of Quantification (LOQ) | 1.00 ng/mL | 1.00 ng/mL |
| Precision (%RSD) | < 7.4 | < 8.9 |
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationship between potential causes and the resulting poor peak shape in chiral chromatography.
Caption: A diagram illustrating the relationship between common causes and observed poor peak shapes in HPLC.
References
Optimization of extraction efficiency for Arotinolol from urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of arotinolol from urine samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of arotinolol from urine.
| Issue | Potential Cause | Recommended Solution |
| Low Arotinolol Recovery | Incomplete Extraction: The chosen solvent or sorbent may not be optimal for arotinolol. The pH of the sample may not be suitable for efficient partitioning. | Optimize Extraction Method: For Liquid-Liquid Extraction (LLE), experiment with different organic solvents. For Solid-Phase Extraction (SPE), test different sorbent types (e.g., C18, mixed-mode). Adjust pH: Arotinolol is a beta-blocker, and adjusting the sample pH can significantly impact its extraction. Experiment with a range of pH values to find the optimal condition for your method. |
| Matrix Effects: Co-eluting endogenous compounds from the urine matrix can suppress or enhance the arotinolol signal during analysis, leading to inaccurate quantification.[1][2][3] | Improve Sample Clean-up: Incorporate additional washing steps in your SPE protocol. For LLE, consider a back-extraction step. Use a Matrix-Matched Calibrator: Prepare calibration standards in a blank urine matrix to compensate for matrix effects.[4] Dilute the Sample: If the concentration of arotinolol is high enough, diluting the urine sample can minimize matrix effects. | |
| Analyte Degradation: Arotinolol may be unstable under certain storage or experimental conditions. The drug has been found to degrade in alkaline, acidic, and oxidative conditions, as well as when exposed to heat.[5] | Ensure Proper Sample Handling: Store urine samples at -20°C or lower. Avoid repeated freeze-thaw cycles. Perform extraction steps at controlled temperatures.[6] | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variations in sample volume, reagent addition, or incubation times can lead to inconsistent results. | Standardize Protocol: Ensure all steps of the extraction protocol are performed consistently for all samples. Use calibrated pipettes and equipment. |
| Variable Urine Composition: The composition of urine can vary significantly between individuals and even for the same individual at different times, affecting extraction efficiency.[7] | Sample Pooling: For method development and validation, pooling urine from multiple donors can provide a more representative matrix. Internal Standard: Use a suitable internal standard that has similar chemical properties to arotinolol to normalize for variations in extraction and instrument response. | |
| Clogged SPE Cartridge | Particulate Matter in Urine: Urine samples may contain particulate matter that can clog the SPE sorbent bed. | Pre-treat Sample: Centrifuge or filter the urine sample before loading it onto the SPE cartridge.[8] |
| Emulsion Formation (LLE) | High Concentration of Lipids or Proteins: Certain urine samples may have higher concentrations of interfering substances that promote emulsion formation. | Centrifugation: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break the emulsion.[9] Use of a Different Solvent: Some solvents are less prone to emulsion formation. |
Frequently Asked Questions (FAQs)
1. What is the expected extraction efficiency for arotinolol from urine?
The mean extraction efficiency for arotinolol can be quite high, with studies on its enantiomers in plasma showing recovery in the range of 96-104% for each enantiomer using a liquid-liquid extraction procedure.[5] For R-(-)-arotinolol, recovery has been reported to range from 87.2% to 99.2%, and for S-(+)-arotinolol, from 88.0% to 92.4% in plasma using solid-phase extraction.[10] While these values are for plasma, similar high efficiencies are achievable in urine with an optimized protocol.
2. Which extraction method is better for arotinolol from urine: LLE or SPE?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting arotinolol from urine.[11][12]
-
LLE is a simpler technique but may be less selective and more prone to emulsion formation.[12]
-
SPE can provide cleaner extracts and higher analyte concentration, but the protocol may require more optimization.[12][13]
The choice between LLE and SPE often depends on the required sample purity, sample throughput, and available resources.
3. How can I minimize matrix effects in my analysis?
Matrix effects, where components of the urine interfere with the analysis of arotinolol, are a common challenge.[1][2][3] To minimize these effects:
-
Optimize Sample Cleanup: Use a robust SPE protocol with appropriate wash steps to remove interfering substances.
-
Chromatographic Separation: Ensure your analytical method (e.g., HPLC, LC-MS/MS) has sufficient chromatographic resolution to separate arotinolol from co-eluting matrix components.
-
Matrix-Matched Standards: Prepare your calibration standards in blank urine that has been stripped of arotinolol to mimic the matrix of your samples.[4]
-
Internal Standard: Use a deuterated analog of arotinolol or a compound with very similar physicochemical properties as an internal standard to correct for matrix-induced signal suppression or enhancement.
4. What are the critical parameters to optimize for an SPE method?
For a successful SPE method, the following parameters are crucial to optimize:
-
Sorbent Selection: Choose a sorbent that has a high affinity for arotinolol. Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are often suitable for beta-blockers.
-
Sample pH: The pH of the urine sample will affect the charge of arotinolol and its retention on the sorbent.
-
Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting arotinolol.
-
Elution Solvent: The elution solvent must be strong enough to completely elute arotinolol from the sorbent.
-
Sample Load Volume and Flow Rate: Overloading the cartridge or having too high a flow rate can lead to breakthrough and loss of analyte.
5. How should I store urine samples before extraction?
To prevent degradation of arotinolol, urine samples should be stored frozen, preferably at -20°C or below, in polypropylene tubes until analysis.[6] It is also advisable to minimize the number of freeze-thaw cycles.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Arotinolol from Urine
This protocol provides a general procedure for the extraction of arotinolol from urine using a polymeric reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
Urine sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of arotinolol)
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw the frozen urine sample to room temperature.
-
Vortex the sample for 10 seconds.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution and vortex to mix.
-
Acidify the sample by adding 50 µL of 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove more retained interferences.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the arotinolol with 1 mL of methanol containing 2% ammonium hydroxide.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., HPLC, LC-MS/MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Arotinolol from Urine
This protocol describes a general procedure for the extraction of arotinolol from urine using an organic solvent.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Sodium hydroxide solution (e.g., 1 M)
-
Sodium chloride
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Basify the urine sample by adding 100 µL of 1 M sodium hydroxide to a pH > 9.
-
-
Extraction:
-
Add 5 mL of the extraction solvent (e.g., ethyl acetate) to the tube.
-
Add a small amount of sodium chloride (approximately 0.5 g) to improve phase separation.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for your analytical method.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Reported Extraction Recoveries for Arotinolol and Structurally Similar Beta-Blockers
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Arotinolol Enantiomers | Plasma | Liquid-Liquid Extraction | 96 - 104 | [5] |
| R-(-)-Arotinolol | Plasma | Solid-Phase Extraction | 87.2 - 99.2 | [10] |
| S-(+)-Arotinolol | Plasma | Solid-Phase Extraction | 88.0 - 92.4 | [10] |
| Atenolol | Urine | Solid-Phase Extraction | 95.4 | [13] |
| Various Beta-Blockers | Aqueous | Dispersive Liquid-Liquid Microextraction | 53.04 - 92.1 | [14] |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for arotinolol from urine.
Caption: Liquid-Liquid Extraction (LLE) workflow for arotinolol from urine.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Urine Analysis has a Very Broad Prospect in the Future [frontiersin.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy [mdpi.com]
- 10. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel solid-phase extraction-spectrofluorimetric method for the direct determination of atenolol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques [mdpi.com]
Overcoming solubility challenges of Arotinolol hydrochloride in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Arotinolol hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Arotinolol hydrochloride?
Arotinolol hydrochloride is described as slightly soluble in water.[1] One predicted value for its water solubility is 0.0225 mg/mL.[2] Its solubility is expected to be pH-dependent.
Q2: Why am I observing low solubility of Arotinolol hydrochloride in my neutral pH buffer?
Arotinolol hydrochloride is the salt of a weak base. In neutral or alkaline solutions, it can convert to its less soluble free base form, leading to precipitation. The solubility of similar hydrochloride salts of beta-blockers often decreases as the pH increases above their pKa.
Q3: Can I use organic solvents to dissolve Arotinolol hydrochloride?
Arotinolol hydrochloride is freely soluble in dimethylsulfoxide (DMSO), slightly soluble in methanol, and very slightly soluble in ethanol.[3] While organic solvents can be used to prepare stock solutions, it is crucial to consider their compatibility with your experimental system and potential for precipitation when diluted into aqueous buffers.
Q4: What are the key physicochemical properties of Arotinolol hydrochloride?
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ClN₃O₂S₃ | [4] |
| Molecular Weight | 408.0 g/mol | [4] |
| pKa (Strongest Basic) | 9.84 (Predicted) | [2] |
| LogP | 2.38 (Predicted) | [2] |
| Water Solubility | 0.0225 mg/mL (Predicted) | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of Arotinolol hydrochloride in the final solution exceeds its aqueous solubility at the buffer's pH. DMSO percentage may be too high, causing the compound to crash out. | - Lower the final concentration of Arotinolol hydrochloride. - Decrease the percentage of DMSO in the final solution (ideally ≤1%). - Consider using a different solubilization technique, such as complexation with cyclodextrins. |
| Inconsistent solubility results between experiments. | - Variation in buffer pH. - Insufficient equilibration time. - Temperature fluctuations. | - Prepare fresh buffers and verify the pH before each experiment. - Ensure sufficient time for the solution to reach equilibrium (a minimum of 24 hours is recommended for thermodynamic solubility). - Maintain a constant temperature during the experiment. |
| Cloudiness or opalescence in the prepared solution. | Formation of fine, undissolved particles or aggregates. | - Filter the solution through a 0.22 µm or 0.45 µm syringe filter. - Use sonication to aid in the dissolution of small particles. - Consider the use of surfactants or polymers to prevent aggregation. |
| Difficulty dissolving the compound even at low pH. | The intrinsic solubility of the free base is very low, and even protonation does not sufficiently increase solubility for the desired concentration. | - Explore solubility enhancement techniques such as the preparation of solid dispersions or the use of co-solvents. - For in vitro studies, a suspension of finely milled particles may be an alternative if a true solution is not achievable. |
Experimental Protocols
Protocol 1: Preparation of Arotinolol Hydrochloride-Cyclodextrin Inclusion Complexes (Kneading Method)
This protocol describes the preparation of inclusion complexes to enhance the aqueous solubility of Arotinolol hydrochloride.
Materials:
-
Arotinolol hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Methanol
-
Spatula
-
Drying oven
Procedure:
-
Accurately weigh Arotinolol hydrochloride and HP-β-CD in a 1:1 molar ratio.
-
Transfer the powders to a clean mortar.
-
Add a small amount of a water:methanol (1:1 v/v) mixture to the powders to form a thick paste.
-
Knead the paste thoroughly with the pestle for 45-60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
After kneading, transfer the paste to a clean glass dish and spread it into a thin layer.
-
Dry the paste in a hot air oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the resulting inclusion complex powder in a desiccator until further use.
Protocol 2: Preparation of Arotinolol Hydrochloride Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion to improve the dissolution rate of Arotinolol hydrochloride.
Materials:
-
Arotinolol hydrochloride
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Drying oven
-
Sieve
Procedure:
-
Accurately weigh Arotinolol hydrochloride and PVP K30 in a 1:5 weight ratio.
-
Dissolve both the Arotinolol hydrochloride and PVP K30 in a sufficient volume of methanol in a beaker with the aid of a magnetic stirrer until a clear solution is obtained.
-
Attach the beaker to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a temperature of 40-50°C until a solid mass is formed.
-
Further dry the solid mass in a drying oven at 50°C for 24 hours to ensure complete removal of the solvent.
-
Scrape the dried solid dispersion from the beaker.
-
Pass the solid dispersion through a fine-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator.
Signaling Pathways and Experimental Workflows
Arotinolol hydrochloride is a non-selective α/β-adrenergic receptor blocker. It antagonizes both α1- and β-adrenergic receptors.
-
α1-Adrenergic Receptor Blockade: These receptors are coupled to Gq proteins. Blockade by arotinolol prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced smooth muscle contraction.
-
β-Adrenergic Receptor Blockade: These receptors are coupled to Gs proteins. Arotinolol's antagonism prevents the activation of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA). This results in decreased heart rate, contractility, and renin release.
Caption: Arotinolol HCl signaling pathway.
Caption: Experimental workflow for enhancing solubility.
References
Validation & Comparative
(R)-Arotinolol vs. (S)-Arotinolol: A Comparative Analysis of Antihypertensive Activity
Arotinolol, a third-generation beta-blocker, exerts its antihypertensive effects through a dual mechanism of action: non-selective beta-adrenoceptor antagonism and alpha-1 adrenoceptor blockade. As a chiral molecule, arotinolol exists in two enantiomeric forms, (R)-Arotinolol and (S)-Arotinolol. While the racemic mixture is used clinically, the distinct pharmacological activities of the individual enantiomers are of significant interest to researchers and drug developers for optimizing therapeutic outcomes. This guide provides a comparative overview of the antihypertensive activity of (R)- and (S)-Arotinolol, supported by available experimental data.
Stereoselective Pharmacodynamics: Unraveling the Enantiomers' Roles
In the realm of beta-blockers, stereoselectivity is a well-established phenomenon, with one enantiomer often being significantly more potent than the other. For the majority of beta-blockers, the (S)-enantiomer is responsible for the beta-blocking activity. While direct comparative studies on the antihypertensive effects of the individual arotinolol enantiomers are limited in publicly available literature, general principles of beta-blocker pharmacology and data on related compounds provide a strong basis for understanding their likely individual contributions.
It is widely accepted that the (S)-enantiomer of most beta-blockers possesses significantly higher affinity for beta-adrenoceptors. This stereoselective binding is the primary determinant of the negative chronotropic (heart rate reduction) and inotropic (contractility reduction) effects, which are key components of their antihypertensive action.
Conversely, the alpha-1 blocking activity, which contributes to vasodilation and a reduction in peripheral resistance, can exhibit different stereoselectivity depending on the specific drug. For some alpha- and beta-blockers like carvedilol, both enantiomers contribute to the alpha-blocking effect, whereas for others, this activity may be more specific to one enantiomer.
Quantitative Comparison of Adrenoceptor Binding Affinity
Based on the established pharmacology of beta-blockers, it is highly probable that the (S)-enantiomer of arotinolol is the primary contributor to its high affinity for beta-adrenoceptors. The contribution of each enantiomer to the alpha-1 adrenoceptor blockade remains to be fully elucidated in publicly accessible studies.
Table 1: Postulated Adrenoceptor Binding Profile of Arotinolol Enantiomers
| Enantiomer | Target Receptor | Postulated Activity |
| (S)-Arotinolol | β1-adrenoceptor | High-affinity antagonist |
| β2-adrenoceptor | High-affinity antagonist | |
| α1-adrenoceptor | Contribution to antagonism (to be fully determined) | |
| (R)-Arotinolol | β1-adrenoceptor | Low-affinity antagonist |
| β2-adrenoceptor | Low-affinity antagonist | |
| α1-adrenoceptor | Contribution to antagonism (to be fully determined) |
Experimental Protocols
To definitively determine the antihypertensive activity and receptor binding profiles of (R)- and (S)-Arotinolol, the following experimental protocols would be essential:
Enantiomeric Separation of Arotinolol
Objective: To isolate pure (R)- and (S)-Arotinolol from the racemic mixture.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for separating enantiomers.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Chiral Column: A commercially available chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, ethanol) and a chiral selector or modifier, optimized to achieve baseline separation of the two enantiomers.
-
Detection: UV detection at a wavelength where arotinolol exhibits maximum absorbance.
-
Fraction Collection: Collection of the eluent corresponding to each separated enantiomer peak.
-
Purity Analysis: The optical purity of the collected fractions should be confirmed using polarimetry and chiral HPLC.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of each enantiomer for α1, β1, and β2-adrenoceptors.
Methodology: Radioligand displacement assays using cell membranes expressing the specific adrenoceptor subtypes.
-
Membrane Preparation: Isolation of cell membranes from cell lines or tissues known to express high densities of the target receptors.
-
Radioligand: A specific radiolabeled antagonist for each receptor subtype (e.g., [3H]prazosin for α1, [3H]CGP-12177 for β1, and [3H]ICI-118,551 for β2).
-
Assay Conditions: Incubation of the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled enantiomer ((R)- or (S)-Arotinolol).
-
Data Analysis: Measurement of the bound radioactivity and calculation of the IC50 value (concentration of the enantiomer that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Antihypertensive Activity Studies
Objective: To compare the effects of (R)- and (S)-Arotinolol on blood pressure in an animal model of hypertension.
Methodology: Administration of the separated enantiomers to spontaneously hypertensive rats (SHR) and measurement of blood pressure changes.
-
Animal Model: Male spontaneously hypertensive rats are a commonly used and well-validated model for essential hypertension.
-
Drug Administration: The separated enantiomers would be administered orally or intravenously at various doses. A vehicle control group and a group receiving the racemic mixture would be included for comparison.
-
Blood Pressure Monitoring: Continuous blood pressure monitoring using telemetry or tail-cuff method at baseline and at multiple time points after drug administration.
-
Data Analysis: Comparison of the mean arterial pressure, systolic blood pressure, and diastolic blood pressure changes from baseline between the different treatment groups. Dose-response curves would be generated to determine the potency of each enantiomer.
Signaling Pathways and Experimental Workflow
The antihypertensive effect of arotinolol is mediated through the blockade of adrenergic signaling pathways. The following diagrams illustrate the general signaling pathway and the experimental workflow for comparing the enantiomers.
Caption: Arotinolol's dual-action signaling pathway.
Caption: Workflow for comparing arotinolol enantiomers.
Conclusion
The comprehensive evaluation of the individual antihypertensive activities of (R)- and (S)-Arotinolol is crucial for a complete understanding of this drug's pharmacology. Based on the established principles of beta-blocker stereochemistry, it is strongly suggested that the (S)-enantiomer is the primary driver of the beta-blocking component of arotinolol's antihypertensive effect. The precise contribution of each enantiomer to the alpha-1 adrenoceptor blockade requires further dedicated investigation. The experimental protocols outlined above provide a clear roadmap for researchers to elucidate the specific roles of each enantiomer, which could ultimately lead to the development of more refined and targeted antihypertensive therapies.
References
A Comparative Guide to Enantioselective HPLC Methods for Arotinolol Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated enantioselective High-Performance Liquid Chromatography (HPLC) methods for the quantification of Arotinolol enantiomers in human plasma. Arotinolol, a beta-adrenergic blocker, possesses a chiral center, making the analysis of its individual enantiomers crucial for pharmacokinetic and pharmacodynamic studies. This document summarizes key performance data, details experimental protocols, and offers a visual workflow for method validation to aid researchers in selecting and implementing the most suitable analytical method for their needs.
Performance Comparison of Enantioselective HPLC Methods
The selection of an appropriate analytical method is paramount for obtaining reliable data in clinical and preclinical studies. The following tables summarize the validation parameters of different enantioselective HPLC methods for Arotinolol analysis in human plasma, offering a clear comparison of their performance characteristics.
| Parameter | Method 1: Stability-Indicating Chiral HPLC [1][2] | Method 2: Chiral Counterion HPLC [3] | Method 3: Teicoplanin CSP HPLC [4] |
| Chiral Selector | Chirobiotic V column (Vancomycin CSP)[1][2] | Z-glycyl-L-proline (in mobile phase)[3] | Chirobiotic T (Teicoplanin CSP)[4] |
| Linearity Range | 50–400 ng/mL for each enantiomer[1][2] | 75–375 ng/mL for Arotinolol enantiomers[3] | Not explicitly stated, but precision and accuracy data provided for 50-400 ng/mL range[4] |
| Correlation Coefficient (R²) | > 0.9981 for each enantiomer[1] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 20 ng/mL for each enantiomer[1][2] | 2 ng/mL of each enantiomer[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | 50 ng/mL (as the lowest point of the linear range) | Not explicitly stated | Not explicitly stated |
| Precision (RSD%) | Within-day: ≤ 7.1%[1][2] | ≤ 10% for Arotinolol enantiomers[3] | Within-day: 2.1-7.1% (S-enantiomer), 2.3-6.8% (R-enantiomer)[4] |
| Accuracy (RE%) | Within-day: Not explicitly stated in RE%, but mean recovery from plasma was 96–104%[1][2] | < 10% for Arotinolol enantiomers[3] | Within-day: -5.4 to 4.6% (S-enantiomer), -4.2 to 5.8% (R-enantiomer)[4] |
| Extraction Method | Liquid-liquid extraction with diethyl ether[1][2] | Solid-phase extraction[3] | Liquid-liquid extraction with diethyl ether[4] |
| Detection | UV at 315 nm[1][2] | Fluorimetric[3] | Not explicitly stated |
For comparison, a non-chiral (achiral) HPLC method for the determination of total Arotinolol in human plasma has also been reported with a limit of detection of 0.11 ng/mL, highlighting the generally higher sensitivity of achiral methods.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. The following sections outline the key experimental protocols for the compared enantioselective HPLC methods.
Method 1: Stability-Indicating Chiral HPLC Method[1][2]
-
Chromatographic Conditions:
-
Column: Chirobiotic V (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Glacial Acetic Acid:Triethylamine (100:0.02:0.03, v/v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 315 nm
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard and the Arotinolol enantiomer stock solutions.
-
Add 5 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Method 2: Chiral Counterion HPLC Method[3]
-
Chromatographic Conditions:
-
Chiral Additive to Mobile Phase: Z-glycyl-L-proline
-
Detection: Fluorimetric
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction cartridge.
-
Load 1 mL of human plasma containing the internal standard onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Arotinolol enantiomers and the internal standard.
-
Evaporate the eluate and reconstitute it in the mobile phase for injection.
-
Method 3: Teicoplanin Chiral Stationary Phase HPLC Method[4]
-
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin Chiral Stationary Phase)
-
Mobile Phase: Polar organic mobile phase
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
The method utilizes a liquid-liquid extraction procedure with diethyl ether to recover Arotinolol enantiomers from plasma.[4]
-
Method Validation Workflow
The validation of a bioanalytical method is a critical process that ensures the reliability and accuracy of the obtained data. The workflow for validating an enantioselective HPLC method in human plasma, in accordance with regulatory guidelines from bodies like the FDA and EMA, is depicted below.[6][7][8][9]
Caption: Workflow for the validation of an enantioselective HPLC method.
This comprehensive guide provides researchers with the necessary information to compare and select an appropriate enantioselective HPLC method for the analysis of Arotinolol in human plasma. The detailed protocols and performance data serve as a valuable resource for method implementation and validation, ultimately contributing to the generation of high-quality data in drug development and clinical research.
References
- 1. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
A Comparative Guide to the Cross-Validation of Analytical Methods for Arotinolol Enantiomer Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Arotinolol enantiomers. The following sections detail the performance of various techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The quantification of Arotinolol enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques stands as the most prevalent and robust method for this purpose. This section compares different HPLC-based methods, summarizing their key validation parameters.
Method Performance Data
The following table summarizes the quantitative performance data for different analytical methods used for the quantification of Arotinolol enantiomers. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Chiral Stationary Phase (CSP) / Column | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Biological Matrix | Citation |
| HPLC-Fluorimetric | Diol Lichrosorb with Z-glycyl-L-proline as chiral counterion | 75 - 375 | R.E. < 10% | C.V. < 10% | 2 | Not Specified | Plasma, Urine | [1][2] |
| LC-MS/MS | CHIRALPAK AD-H | 1.00 - 200.0 | 0.0% to 7.0% for R-(-) and 5.0-10.0% for S-(+) | 5.6% to 8.9% for R-(-) and 4.6-7.4% for S-(+) | Not Specified | 1.00 | Rat Plasma | [3] |
| HPLC-UV | Chirobiotic V | 50 - 400 | Not Specified | Within-day RSD ≤ 7.1% | 20 | 50 | Human Plasma | [4][5] |
R.E. Relative Error | C.V. Coefficient of Variation | RSD Relative Standard Deviation | LOD Limit of Detection | LOQ Limit of Quantification
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides the experimental protocols for the key methods cited in this guide.
HPLC-Fluorimetric Method
This method utilizes a chiral counterion in the mobile phase to achieve enantiomeric separation.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Arotinolol enantiomers from plasma and urine samples.[1][2]
-
Instrumentation: A standard HPLC system equipped with a fluorimetric detector.
-
Chromatographic Conditions:
LC-MS/MS Method
This highly sensitive and selective method is well-suited for pharmacokinetic studies in biological matrices.
-
Sample Preparation: Solid-phase extraction of 50.0 μL rat plasma using a 96-well plate format.[3]
-
Instrumentation: A liquid chromatography system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions:
HPLC-UV Method
This method offers a reliable and robust approach for the analysis of Arotinolol enantiomers in pharmaceutical formulations and human plasma.
-
Sample Preparation: Liquid-liquid extraction with diethyl ether is used to recover Arotinolol enantiomers from plasma.[4][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods, providing a clear visual representation of each step.
Caption: Workflow for HPLC-Fluorimetric Quantification.
Caption: Workflow for LC-MS/MS Quantification.
Caption: Workflow for HPLC-UV Quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
(R)-Arotinolol Versus Metoprolol for Morning Blood pressure Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Arotinolol and Metoprolol for the management of morning hypertension. The information is compiled from available clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the nuances of these two beta-blockers.
Executive Summary
(R)-Arotinolol is a non-selective beta-adrenergic antagonist with additional alpha-1-adrenergic blocking properties, suggesting a potential for vasodilation in addition to its effects on heart rate and cardiac output. Metoprolol is a selective beta-1-adrenergic antagonist, primarily targeting cardiac beta-1 receptors to reduce heart rate and contractility. A head-to-head clinical trial (NCT02612298) was designed to directly compare the efficacy and safety of (R)-Arotinolol (as Arotinolol Hydrochloride) and Metoprolol succinate for morning blood pressure control in patients with essential hypertension. However, the results of this study are not publicly available at this time. A meta-analysis of various antihypertensive drugs, including arotinolol and metoprolol, found no significant difference in their overall efficacy and safety for treating essential hypertension.
Comparative Data from Clinical Trials
While direct comparative data on morning blood pressure control remains elusive, a key clinical trial was initiated to address this knowledge gap.
Table 1: Overview of the NCT02612298 Clinical Trial [1][2]
| Parameter | (R)-Arotinolol Hydrochloride | Metoprolol Succinate |
| Study Title | Efficacy and Safety of Arotinolol Hydrochloride on Morning Blood Pressure and Heart Rate | Efficacy and Safety of Arotinolol Hydrochloride on Morning Blood Pressure and Heart Rate |
| ClinicalTrials.gov ID | NCT02612298 | NCT02612298 |
| Indication | Essential Hypertension | Essential Hypertension |
| Dosage | 5-15mg, twice daily (bid) | 23.75-71.25mg, once daily (qd) |
| Treatment Duration | 12 weeks | 12 weeks |
| Primary Outcome | Change in morning systolic and diastolic blood pressure | Change in morning systolic and diastolic blood pressure |
| Status | Completed | Completed |
| Results | Not yet publicly available | Not yet publicly available |
A meta-analysis of six randomized controlled trials involving arotinolol and other antihypertensive agents, including metoprolol, was conducted. The analysis concluded that there was no statistically significant difference in the efficacy and safety between arotinolol and other common antihypertensive drugs for treating essential hypertension[3].
Experimental Protocols
The following is a summary of the methodology for the NCT02612298 trial, as registered.
Study Design: A randomized, open-label, parallel-assignment clinical trial[1].
Participant Population:
-
Inclusion Criteria: Patients aged 18-65 years with a diagnosis of essential hypertension, defined as a systolic blood pressure between 140-179 mmHg and/or a diastolic blood pressure between 90-109 mmHg[1].
-
Exclusion Criteria: Secondary hypertension, resting heart rate less than 60 bpm, severe liver or kidney disease, severe heart failure (NYHA class 2, 3, or 4), recent myocardial infarction or stroke (within three months), and unstable angina (within one month)[1].
Interventions:
-
Group A: (R)-Arotinolol Hydrochloride administered orally at a dose of 5-15mg twice daily for 12 weeks[1][2].
-
Group B: Metoprolol succinate sustained-release tablets administered orally at a dose of 23.75-71.25mg once daily for 12 weeks[1][2].
Outcome Measures: The primary outcomes were the changes in morning systolic and diastolic blood pressure from baseline. Secondary outcomes likely included changes in heart rate and assessment of target organ damage[1].
Signaling Pathways and Mechanism of Action
The differing pharmacological profiles of (R)-Arotinolol and Metoprolol result in distinct downstream signaling cascades.
(R)-Arotinolol Signaling Pathway
(R)-Arotinolol exerts its effects through the blockade of both alpha-1 and beta-adrenergic receptors.
References
A Comparative Analysis of the Vasodilatory Effects of Arotinolol and Carvedilol
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Arotinolol and Carvedilol are both non-selective beta-adrenergic receptor blockers with additional alpha-1 adrenergic receptor antagonist properties, classifying them as third-generation beta-blockers with vasodilatory effects. This dual mechanism of action contributes to their efficacy in treating cardiovascular diseases such as hypertension. This guide provides a detailed comparative analysis of the vasodilatory effects of Arotinolol and Carvedilol, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters related to the vasodilatory and receptor-binding properties of Arotinolol and Carvedilol.
| Parameter | Arotinolol | Carvedilol | Reference |
| Receptor Binding Affinity (pKi) | |||
| β1-adrenergic receptor | 9.74 | 8.4 | [1][2] |
| β2-adrenergic receptor | 9.26 | 8.0 | [1][2] |
| α1D-adrenergic receptor | Not available | 8.9 | [2] |
| α1B-adrenergic receptor | Not available | 8.6 | [2] |
| α1A-adrenergic receptor | Not available | 7.9 | [2] |
| Vasodilatory Mechanism | Endothelium-derived Nitric Oxide (NO), Voltage-gated Potassium (Kv) channel opening | Endothelium-derived Nitric Oxide (NO) | [3] |
| In Vivo Vasodilatory Effect | Maintained nitroglycerin-induced increase in forearm blood flow (FBF) less effectively than carvedilol in the presence of nitrate tolerance. | Maintained nitroglycerin-induced increase in FBF and cGMP levels in the presence of nitrate tolerance, suggesting antioxidant properties. | [4] |
Mechanisms of Vasodilation
Both Arotinolol and Carvedilol elicit vasodilation through multiple mechanisms, primarily involving the blockade of alpha-1 adrenergic receptors and the modulation of endothelial nitric oxide (NO) production.
Arotinolol: Arotinolol's vasodilatory action is attributed to its ability to block alpha-1 adrenergic receptors, leading to the relaxation of vascular smooth muscle. Furthermore, studies have demonstrated that Arotinolol-induced vasodilation is dependent on the endothelium and involves the production of nitric oxide (NO).[3] The mechanism is also linked to the opening of voltage-gated potassium (Kv) channels, which leads to hyperpolarization of the vascular smooth muscle cells and subsequent relaxation.[3]
Carvedilol: Carvedilol's vasodilatory effect is also a consequence of its potent alpha-1 adrenergic receptor blockade.[5] In addition to this, Carvedilol has been shown to stimulate the release of NO from the endothelium.[5] This NO-mediated vasodilation is a key contributor to its overall hemodynamic effect. Carvedilol's antioxidant properties may also play a role in preserving NO bioavailability, particularly in conditions of oxidative stress.[4]
Signaling Pathways
The signaling pathways underlying the vasodilatory effects of Arotinolol and Carvedilol, while both converging on NO production, appear to have distinct upstream mechanisms.
Arotinolol Signaling Pathway
The precise signaling cascade for Arotinolol-induced eNOS activation is not fully elucidated in the available literature. However, it is established that its vasodilatory effect is endothelium-dependent and is attenuated by inhibitors of nitric oxide synthase (NOS).[3] This suggests that Arotinolol, likely through its interaction with endothelial receptors, initiates a signaling pathway that leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. The involvement of Kv channels suggests a dual mechanism where both NO-dependent and independent pathways contribute to vasodilation.
Carvedilol Signaling Pathway
Carvedilol's signaling pathway leading to NO production is better characterized. It is proposed that Carvedilol, acting on beta-1 adrenergic receptors in endothelial cells, initiates a signaling cascade that activates eNOS. This pathway may involve G-protein coupling and downstream kinases that phosphorylate and activate eNOS.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the vasodilatory effects and receptor binding affinities of compounds like Arotinolol and Carvedilol.
Measurement of Vasodilation in Isolated Rat Aorta
This ex vivo method is a standard approach to directly assess the vasodilatory properties of a compound on vascular tissue.
Radioligand Binding Assay for Adrenergic Receptors
This in vitro assay is used to determine the binding affinity of a compound for specific receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carvedilol selectively inhibits oscillatory intracellular calcium changes evoked by human alpha1D- and alpha1B-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. goodrx.com [goodrx.com]
In Vivo Pharmacokinetic Profile of Arotinolol Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacokinetic profiles of the (R)- and (S)-enantiomers of Arotinolol, an alpha/beta-adrenergic receptor blocker. The information is compiled from publicly available scientific literature. While direct, quantitative comparative data from a single head-to-head in vivo study is not fully available in the public domain, this guide synthesizes qualitative findings and detailed analytical methodologies to support further research and development.
Comparison of (R)- and (S)-Arotinolol Pharmacokinetic Properties
While specific quantitative parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for the individual enantiomers of arotinolol from a direct comparative in vivo study are not detailed in the readily available literature, qualitative and semi-quantitative data highlight significant stereoselectivity in its pharmacokinetic profile.
| Parameter | (R)-Arotinolol | (S)-Arotinolol | Key Observations |
| Metabolism | Predominantly eliminated unchanged.[1] | Undergoes metabolism.[1] | This suggests different metabolic pathways and potential for different drug-drug interactions for each enantiomer. |
| Elimination | Primarily excreted in the urine in its unchanged form.[1] | Found in the urine, but the extent of unchanged versus metabolized drug is not specified.[1] | Both enantiomers are cleared renally to some extent. |
| Protein Binding | Reported to have a higher serum protein binding ratio (95.3%).[1] | Reported to have a lower serum protein binding ratio (84.5%).[1] | The difference in protein binding, potentially related to α1-acid glycoprotein, can influence the volume of distribution and free drug concentration.[1] |
| Distribution | Distributed to the liver, lungs, and heart.[1] | Highly retained in red blood cells; also distributed to the liver, lungs, and heart.[1] | The significant retention of the (S)-enantiomer in red blood cells is a key distinguishing pharmacokinetic feature.[1] |
Experimental Protocols
A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of arotinolol enantiomers in rat plasma, which has been successfully applied to a stereoselective pharmacokinetic study.[2]
Sample Preparation and Extraction
-
Biological Matrix: Rat Plasma (50.0 μL)
-
Extraction Method: Solid-phase extraction using a 96-well plate format.
-
Internal Standard: Haloperidol.[2]
Chromatographic Separation
-
Chromatography System: Liquid Chromatography (LC) system.
-
Chiral Stationary Phase: CHIRALPAK AD-H column.[2]
-
Mobile Phase: n-hexane and ethanol in 0.02% diethylamine (20:80, v/v).[2]
-
Flow Rate: 0.550 mL/min.[2]
-
Run Time: 11.0 min.[2]
Mass Spectrometric Detection
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.[2]
-
Ionization Source: Electrospray Ionization (ESI).[2]
-
Detection Mode: Multiple-Reaction-Monitoring (MRM).[2]
-
MRM Transitions:
Validation Parameters
-
Linear Range: 1.00-200.0 ng/mL for both enantiomers.[2]
-
Lower Limit of Quantification (LLOQ): 1.00 ng/mL.[2]
-
Precision (Intra- and Inter-day):
-
Accuracy:
-
Recovery:
Visualizations
Caption: Experimental workflow for the stereoselective pharmacokinetic study of Arotinolol.
Caption: Logical comparison of the key pharmacokinetic fates of Arotinolol enantiomers.
References
Arotinolol vs. Atenolol: A Head-to-Head Clinical Trial Analysis in Essential Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arotinolol and Atenolol, two beta-adrenergic receptor antagonists utilized in the management of essential hypertension. While both drugs effectively lower blood pressure, they exhibit distinct pharmacological profiles that influence their clinical application and potential side effects. This analysis is based on available clinical data and pharmacological studies to assist researchers and drug development professionals in understanding the nuances of these two therapeutic agents.
Executive Summary
Arotinolol is a non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor blocking activity, contributing to its vasodilatory effects. Atenolol is a cardioselective beta-1 adrenergic receptor antagonist, primarily targeting the heart to reduce heart rate and contractility.[1][2] A comprehensive meta-analysis of randomized controlled trials indicated no significant difference in the overall efficacy and safety between arotinolol and other common antihypertensive drugs, including atenolol, for treating essential hypertension.[3][4] However, the specific data from a direct head-to-head comparison was not detailed in the available literature. This guide synthesizes the known pharmacological properties and clinical findings for each drug to provide a comparative overview.
Mechanism of Action
Arotinolol exerts its antihypertensive effect through a dual mechanism. As a non-selective beta-blocker, it antagonizes beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output. Additionally, its alpha-1 adrenergic receptor blockade induces vasodilation of peripheral blood vessels, reducing total peripheral resistance.[5]
Atenolol , in contrast, is a selective beta-1 adrenergic receptor antagonist. Its primary action is to block the effects of catecholamines at the beta-1 receptors in the heart muscle and conduction tissue. This results in reduced heart rate, decreased myocardial contractility, and lowered blood pressure.[6] At higher doses, its selectivity for beta-1 receptors may diminish, leading to some beta-2 receptor blockade.
Signaling Pathways
The signaling pathways for both Arotinolol and Atenolol primarily involve the G-protein coupled adrenergic receptors.
Experimental Protocols
While a specific head-to-head clinical trial manuscript with detailed protocols was not identified in the public domain, a meta-analysis by Du Bing et al. (2012) included studies comparing arotinolol to several antihypertensives, including atenolol.[3] The general methodology for such clinical trials in essential hypertension typically involves the following:
A Representative Experimental Workflow:
Key Methodological Considerations:
-
Study Design: Randomized, double-blind, parallel-group or cross-over design.
-
Patient Population: Adults with a diagnosis of essential hypertension (e.g., systolic blood pressure 140-179 mmHg and/or diastolic blood pressure 90-109 mmHg).
-
Intervention:
-
Arotinolol: Typically administered orally at doses ranging from 10-20 mg twice daily.
-
Atenolol: Typically administered orally at doses ranging from 25-100 mg once daily.
-
-
Primary Endpoints:
-
Change from baseline in sitting systolic and diastolic blood pressure.
-
-
Secondary Endpoints:
-
Change from baseline in heart rate.
-
Proportion of patients achieving target blood pressure.
-
Incidence and severity of adverse events.
-
-
Data Collection: Blood pressure and heart rate measurements taken at baseline and at specified intervals throughout the study. Adverse events monitored and recorded at each visit.
Clinical Efficacy and Safety
The available meta-analysis suggests that there is no statistically significant difference in the overall efficacy and safety between arotinolol and other common antihypertensive drugs, including atenolol.[3][4]
Table 1: Comparative Efficacy Data (Pooled from Meta-Analysis)
| Parameter | Arotinolol | Atenolol (as part of beta-blocker group) |
| Blood Pressure Reduction | Effective in lowering both systolic and diastolic blood pressure. | Effective in lowering both systolic and diastolic blood pressure. |
| Heart Rate Reduction | Significant reduction in heart rate. | Significant reduction in heart rate. |
| Overall Efficacy Rate | No significant difference compared to the control group (including atenolol).[3][4] | No significant difference compared to arotinolol.[3][4] |
Table 2: Comparative Safety Profile (General)
| Adverse Event Profile | Arotinolol | Atenolol |
| Common Side Effects | Dizziness, headache, fatigue, bradycardia. Potential for orthostatic hypotension due to alpha-1 blockade. | Dizziness, fatigue, bradycardia, cold extremities. |
| Contraindications | Sinus bradycardia, second- or third-degree atrioventricular block, cardiogenic shock, overt cardiac failure, bronchial asthma. | Sinus bradycardia, second- or third-degree atrioventricular block, cardiogenic shock, overt cardiac failure, bronchial asthma. |
| Metabolic Effects | May have a more favorable metabolic profile compared to some non-vasodilating beta-blockers. | May be associated with an increased risk of new-onset diabetes compared to other antihypertensive classes. |
Discussion and Conclusion
Both Arotinolol and Atenolol are effective agents for the management of essential hypertension. The primary distinction lies in their receptor selectivity and resulting pharmacodynamic profiles. Arotinolol's dual alpha- and beta-blocking action may offer an advantage in patients where vasodilation is a desired therapeutic outcome. Conversely, Atenolol's cardioselectivity may be preferred in patients where blockade of beta-2 receptors could be detrimental, such as those with certain respiratory conditions, although this selectivity is dose-dependent.
The lack of a publicly available, detailed head-to-head clinical trial manuscript limits a direct, quantitative comparison of their efficacy and safety. The available meta-analysis, while informative, pools data from various comparators. Future research, including a well-designed, head-to-head, randomized controlled trial, is warranted to definitively delineate the comparative efficacy and safety of Arotinolol and Atenolol in the treatment of essential hypertension. Such a study would provide invaluable data for clinicians in optimizing antihypertensive therapy and for researchers in the ongoing development of novel cardiovascular drugs.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. [PDF] A meta-analysis of the efficacy and safety of arotinolol in the treatment of Chinese patients with essential hypertension | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
(R)-Arotinolol vs. Racemic Arotinolol: A Comparative Evaluation of Therapeutic Efficacy
A comprehensive analysis of the available scientific data on (R)-Arotinolol in comparison to its racemic mixture, providing researchers, scientists, and drug development professionals with a guide to their respective therapeutic potentials. This report synthesizes pharmacological data, experimental methodologies, and signaling pathways to facilitate an objective comparison.
Introduction
Arotinolol is a non-selective β-adrenergic and α1-adrenergic receptor blocker utilized in the management of hypertension and essential tremor.[1][2] As a chiral molecule, arotinolol exists in two enantiomeric forms: (R)-Arotinolol and (S)-Arotinolol. While the racemic mixture is commercially available, the therapeutic profile of the individual enantiomers, particularly the (R)-enantiomer, is of significant interest in drug development for its potential to offer a more favorable efficacy and safety profile. This guide provides a detailed comparison of (R)-Arotinolol and its racemate, focusing on their pharmacological properties, therapeutic efficacy, and the experimental basis for these findings.
Pharmacological Profile: A Tale of Two Enantiomers
The therapeutic effects of arotinolol are primarily mediated through its blockade of β1, β2, and α1-adrenergic receptors.[1] This dual-action mechanism contributes to its antihypertensive effects by reducing heart rate and cardiac output (β-blockade) and inducing vasodilation (α-blockade).
Receptor Binding Affinity
Table 1: Receptor Binding Affinity of Racemic Arotinolol
| Receptor | pKi |
| β1-adrenoceptor | 9.74[3] |
| β2-adrenoceptor | 9.26[3] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Pharmacokinetics: Stereoselective Disposition
Significant differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers of arotinolol have been observed. The (R)-enantiomer is notable for being eliminated from the body largely unchanged through urine.[1] In contrast, the (S)-enantiomer undergoes metabolism. Furthermore, the (R)-enantiomer exhibits higher binding to serum proteins.[1] These stereoselective pharmacokinetic properties can lead to different plasma concentrations and durations of action for each enantiomer, which may have implications for their therapeutic effects and side-effect profiles.
Therapeutic Efficacy: Unraveling the Clinical Picture
Clinical studies have primarily focused on the efficacy of racemic arotinolol in treating hypertension.[5][6] These studies have demonstrated its effectiveness in lowering blood pressure.[5][6] However, a critical gap in the current literature is the lack of direct comparative clinical trials evaluating the therapeutic efficacy of (R)-Arotinolol against the racemic mixture. Such studies would be essential to determine if the isolated (R)-enantiomer offers any clinical advantages, such as improved efficacy, a better safety profile, or more consistent patient responses.
One study in spontaneously hypertensive rats (SHR) showed that oral administration of racemic arotinolol (200 mg/kg for 8 weeks) significantly decreased central arterial pressure and pulse wave velocity, suggesting improvements in arterial stiffness.[3] Similar preclinical studies directly comparing the antihypertensive effects of the (R)-enantiomer and the racemate are needed to provide a rationale for further clinical development.
Experimental Protocols
A fundamental aspect of drug evaluation is the reproducibility of experimental findings. Below are generalized protocols for key experiments used to assess the pharmacology of arotinolol.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of (R)-Arotinolol and racemic arotinolol for β1-, β2-, and α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-prazosin for α1, [¹²⁵I]-cyanopindolol for β).
-
Unlabeled competitor (R)-Arotinolol or racemic arotinolol.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled competitor ((R)-Arotinolol or racemic arotinolol).
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature, e.g., 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[7]
Experimental Workflow for Radioligand Binding Assay
Signaling Pathways
Arotinolol, as an antagonist of adrenergic receptors, modulates downstream signaling pathways initiated by catecholamines like adrenaline and noradrenaline.
Adrenergic Receptor Signaling
Upon binding of an agonist, adrenergic receptors activate intracellular G proteins, leading to a cascade of events that ultimately result in a physiological response. As a β-blocker, arotinolol prevents the activation of adenylyl cyclase by Gs proteins, thereby reducing the production of cyclic AMP (cAMP). As an α1-blocker, it inhibits the Gq protein-mediated activation of phospholipase C, which in turn reduces the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium levels.
Conclusion and Future Directions
Future research should prioritize head-to-head preclinical and clinical studies to elucidate the specific contributions of each enantiomer to the overall therapeutic effect and safety profile of arotinolol. Specifically, comparative studies on blood pressure reduction, heart rate control, and adverse effects are warranted. Furthermore, detailed receptor binding and functional assays for the individual enantiomers are crucial for a comprehensive understanding of their pharmacological differences. Such data will be invaluable for guiding the rational development of a potentially improved, single-enantiomer arotinolol therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Arotinolol Hydrochloride used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The efficacy and safety of arotinolol combined with a different calcium channel blocker in the treatment of Chinese patients with essential hypertension: a one-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Personal protective equipment for handling Arotinolol, (R)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Arotinolol, (R)-. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Arotinolol, (R)- is a research chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Arotinolol, (R)- to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or gown | Long-sleeved, properly fitted lab coat. A disposable gown is recommended when handling larger quantities. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashing or when handling significant quantities of the compound. |
Safe Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of Arotinolol, (R)- in a laboratory setting.
-
Preparation :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.
-
Clear the workspace of any unnecessary items to prevent contamination.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation : Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Disposal Plan
Proper disposal of Arotinolol, (R)- and its containers is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused Arotinolol, (R)- | Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed container. Dispose of through your institution's hazardous waste management program. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent. Collect the rinsate as hazardous waste. Once clean, the container can be disposed of as regular laboratory glass or plastic waste, with the label removed or defaced. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Arotinolol, (R)- from preparation to disposal.
Caption: Workflow for Safe Handling of Arotinolol, (R)-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
